LY 806303
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-(2-methylpropanoyloxy)-[1]benzothiolo[3,2-b]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S/c1-8(2)15(17)21-12-13(16(18)19-3)20-11-9-6-4-5-7-10(9)22-14(11)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCBJZIZCOASHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(OC2=C1SC3=CC=CC=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933714 | |
| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149725-15-5 | |
| Record name | LY 806303 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149725155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LY 806303, a Potent Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 806303 is a potent and selective inhibitor of human α-thrombin, a key serine protease in the blood coagulation cascade. This technical guide delineates the core mechanism of action of this compound, focusing on its direct interaction with thrombin. Through covalent modification of a critical residue within the enzyme's active site, this compound effectively blocks its catalytic activity, thereby exerting its anticoagulant effect. This document provides a detailed overview of the molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action: Covalent Acylation of Serine 205
The primary mechanism of action of this compound is the specific and covalent modification of human α-thrombin.[1] this compound acts as a serine-trapping agent, targeting the catalytic triad (B1167595) of the enzyme.[2]
Molecular Interaction:
This compound specifically acylates the Serine-205 (Ser-205) residue within the catalytic triad of the heavy chain of α-thrombin.[1] The catalytic triad, which also includes Histidine-43 and Aspartate-99, is essential for the enzymatic activity of thrombin. By forming a covalent bond with the hydroxyl group of Ser-205, this compound effectively and irreversibly inhibits the enzyme's ability to cleave its substrates, most notably fibrinogen.
This targeted acylation leads to the inactivation of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.
Quantitative Data
Currently, publicly available literature does not provide specific quantitative data such as IC50 or Ki values for the inhibition of thrombin by this compound. However, it is consistently described as a "potent" and "selective" inhibitor.[1] The potency is underscored by its covalent mechanism of action, which typically leads to a high degree of inhibition.
Signaling Pathway
Thrombin plays a central role in hemostasis and thrombosis not only through fibrin clot formation but also by activating platelets and other cellular responses through Protease-Activated Receptors (PARs). By inhibiting thrombin, this compound indirectly modulates these signaling pathways.
Thrombin-Mediated PAR Activation Pathway:
Experimental Protocols
The elucidation of the mechanism of action of this compound relies on a combination of biochemical and analytical techniques.
Identification of Covalent Modification by Mass Spectrometry
This protocol is based on the methodology used to confirm the acylation of thrombin by this compound.
Objective: To determine if this compound covalently modifies thrombin and to identify the site of modification.
Materials:
-
Human α-thrombin
-
This compound
-
Trypsin (for enzymatic digestion)
-
Appropriate buffers (e.g., phosphate-buffered saline)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Incubation: Incubate human α-thrombin with a molar excess of this compound in a suitable buffer at 37°C for a defined period to allow for the reaction to occur. A control sample of thrombin without the inhibitor should be run in parallel.
-
Mass Analysis of Intact Protein: Analyze the intact protein from both the treated and control samples using ESI-MS. A mass shift in the treated sample corresponding to the addition of the acyl group from this compound would indicate covalent modification.
-
Tryptic Digestion: Reduce, alkylate, and then digest the modified thrombin with trypsin to generate smaller peptide fragments.
-
Peptide Mapping and Sequencing: Separate the resulting peptides using reverse-phase HPLC and analyze them by ESI-MS/MS.
-
Data Analysis: Compare the peptide maps of the modified and unmodified thrombin. Isolate and sequence the modified peptide using tandem mass spectrometry to pinpoint the exact amino acid residue that has been acylated.
Thrombin Inhibition Assay (General Protocol)
Objective: To quantify the inhibitory activity of a test compound against thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of thrombin, chromogenic substrate, and the inhibitor at desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various dilutions, and the thrombin solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well.
-
Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm for p-nitroaniline release from S-2238) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a highly specific and potent inhibitor of human α-thrombin, exerting its anticoagulant effect through the covalent acylation of the catalytically essential Ser-205 residue. This irreversible modification effectively blocks the enzyme's function in the coagulation cascade. The detailed understanding of this mechanism, elucidated through techniques such as mass spectrometry, provides a solid foundation for the rational design and development of novel antithrombotic agents. Further studies to quantify the in vitro and in vivo efficacy of this compound would be beneficial to fully characterize its therapeutic potential.
References
A Technical Guide to the Discovery and Synthesis of a Novel Thrombin Inhibitor: A Representative Case Study Based on LY 806303
Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the discovery, synthesis, or biological evaluation of a compound designated "LY 806303." The following technical guide is a representative case study constructed from published research on potent and selective thrombin inhibitors of a similar structural class, potentially developed by pharmaceutical companies such as Eli Lilly and Company during their research programs on antithrombotic agents. This document is intended for researchers, scientists, and drug development professionals to illustrate the typical processes and data associated with the development of such a compound.
Introduction: The Pursuit of Orally Bioavailable Thrombin Inhibitors
Thrombin, a serine protease, is a central enzyme in the coagulation cascade, making it a prime target for antithrombotic therapies. The discovery of direct thrombin inhibitors (DTIs) marked a significant advancement over traditional anticoagulants like heparin and warfarin. Early peptide-based inhibitors, while potent, suffered from poor oral bioavailability, necessitating intravenous administration. This limitation spurred the development of small-molecule, non-peptidic inhibitors with improved pharmacokinetic profiles. This guide outlines the discovery and synthetic pathway of a representative DTI, herein referred to as this compound, a potent and selective inhibitor of human α-thrombin.
The mechanism of action for this class of inhibitors involves the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin, effectively blocking its enzymatic activity.[1] The development of such compounds often involves the synthesis and evaluation of piperazide derivatives of 3-amidinophenylalanine, a key structural motif that has been explored for potent thrombin inhibition.
Discovery and Lead Optimization
The discovery of a lead compound like this compound typically originates from a high-throughput screening (HTS) campaign or a structure-based drug design approach. Initial hits are then subjected to a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of a lead compound are performed to understand the structure-activity relationship. For a compound in the class of this compound, key areas for modification would include the P1, P2, and P3 pockets of the thrombin active site.
Table 1: Representative Structure-Activity Relationship Data for this compound Analogs
| Compound ID | P1 Moiety | P2 Moiety | P3 Moiety | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin/Thrombin) |
| Lead-01 | 4-amidinophenyl | Piperidine | Naphthylsulfonyl | 85 | 1200 | 14 |
| LY 806301 | 3-amidinophenyl | Piperazine | Dansyl | 25 | 3500 | 140 |
| LY 806302 | 3-amidinophenyl | 4-methylpiperazine | Benzoyl | 15 | 4500 | 300 |
| This compound | 3-amidinophenyl | Piperazine | Isoquinolinesulfonyl | 0.5 | 5000 | 10000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Synthesis of this compound
The synthesis of this compound would likely follow a multi-step convergent approach, leveraging established methods for the preparation of the key 3-amidinophenylalanine piperazide core.
Synthetic Scheme
References
LY-806303: An In-depth Technical Guide on a Selective Thrombin Inhibitor
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed preclinical and clinical data for the compound designated as LY-806303, including quantitative metrics and specific experimental protocols, are not publicly available. This guide is based on the limited information available from commercial suppliers and the general principles of selective thrombin inhibition.
Executive Summary
LY-806303 is described as a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade.[1] Its mechanism of action is reported to be the specific acylation of the Serine-205 residue within the catalytic triad (B1167595) of thrombin, leading to the inactivation of the enzyme.[1] This irreversible covalent modification suggests a distinct inhibitory profile compared to reversible direct thrombin inhibitors. This document provides a general overview of the presumed mechanism of action of LY-806303, typical experimental protocols for characterizing such inhibitors, and relevant signaling pathways.
Mechanism of Action
LY-806303 is categorized as a selective thrombin inhibitor.[1] Thrombin (Factor IIa) plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Thrombin also activates platelets and other coagulation factors, further amplifying the clotting process.
The proposed mechanism for LY-806303 involves the formation of a covalent bond with the Serine-205 residue in the active site of thrombin.[1] This acylation event effectively and irreversibly neutralizes the enzymatic activity of thrombin, thereby preventing downstream events in the coagulation cascade.
Caption: Proposed mechanism of action of LY-806303.
Quantitative Data
Due to the absence of published research, no quantitative data such as IC50, Ki, pharmacokinetic, or pharmacodynamic parameters for LY-806303 can be provided. For a typical selective thrombin inhibitor, the following data would be presented:
Table 1: In Vitro Inhibitory Activity of a Hypothetical Selective Thrombin Inhibitor
| Parameter | Value | Description |
| Thrombin IC50 | - | Concentration for 50% inhibition of thrombin activity. |
| Ki | - | Inhibition constant for thrombin binding. |
| Selectivity | - | Fold-selectivity against other serine proteases (e.g., Trypsin, Factor Xa). |
Table 2: Pharmacokinetic Profile of a Hypothetical Selective Thrombin Inhibitor
| Parameter | Value | Description |
| Bioavailability (%) | - | Fraction of administered dose reaching systemic circulation. |
| Half-life (t1/2) | - | Time for plasma concentration to reduce by half. |
| Cmax | - | Maximum plasma concentration. |
| AUC | - | Area under the plasma concentration-time curve. |
Experimental Protocols
While specific protocols for LY-806303 are unavailable, the following outlines standard methodologies for characterizing a novel selective thrombin inhibitor.
In Vitro Thrombin Inhibition Assay
Objective: To determine the potency of the inhibitor against human α-thrombin.
Methodology:
-
A chromogenic substrate for thrombin (e.g., S-2238) is used.
-
Human α-thrombin is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl with PEG).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro thrombin inhibition assay.
Selectivity Profiling
Objective: To assess the inhibitor's specificity for thrombin over other related serine proteases.
Methodology:
-
Similar chromogenic assays are performed using a panel of other serine proteases (e.g., Factor Xa, Trypsin, Plasmin, tPA).
-
The IC50 values for each protease are determined.
-
Selectivity is expressed as the ratio of the IC50 for the other proteases to the IC50 for thrombin.
In Vivo Thrombosis Models
Objective: To evaluate the antithrombotic efficacy of the inhibitor in a living organism.
Methodology (e.g., Ferric Chloride-induced Carotid Artery Thrombosis Model in Rats):
-
The carotid artery of an anesthetized rat is exposed.
-
A filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and thrombus formation.
-
The inhibitor or vehicle is administered intravenously or orally prior to the injury.
-
Blood flow in the carotid artery is monitored using a Doppler flow probe.
-
The time to occlusion is recorded as a measure of antithrombotic efficacy.
Signaling Pathways
The primary signaling pathway affected by a thrombin inhibitor is the coagulation cascade. By inhibiting thrombin, LY-806303 would block the final common pathway of both the intrinsic and extrinsic coagulation cascades.
Caption: Inhibition of the coagulation cascade by LY-806303.
Conclusion
LY-806303 is presented as a selective, covalent inhibitor of human α-thrombin. While its specific biochemical and pharmacological properties remain largely undisclosed in the public domain, its proposed mechanism of action suggests it could be a potent antithrombotic agent. The lack of available data prevents a detailed assessment of its therapeutic potential. Further research and publication of experimental findings would be necessary to fully characterize this compound and its place within the landscape of thrombin inhibitors.
References
Unraveling the Structure-Activity Relationship of LY806303: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of LY806303, a potent and selective inhibitor of human α-thrombin. LY806303, chemically identified as methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate, operates through a covalent mechanism by acylating the catalytic serine 205 residue within the active site of thrombin.[2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anticoagulants.
Core Compound Profile: LY806303
| Feature | Description |
| IUPAC Name | methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate |
| Target | Human α-thrombin |
| Mechanism of Action | Covalent acylation of the catalytic Serine 205 |
| Chemical Scaffold | Benzothieno[3,2-b]furan |
Structure-Activity Relationship Insights
While a detailed SAR study focused specifically on a wide range of LY806303 analogs is not publicly available, research on related diamino benzo[b]thiophene derivatives, a structurally similar class of thrombin inhibitors also developed by Eli Lilly, provides valuable insights into the key structural features required for potent thrombin inhibition. These studies highlight the importance of specific substitutions on the core scaffold for optimizing potency and selectivity.
Key takeaways from related series include:
-
Conformational Restriction: Introducing conformational constraints in the side chains of benzo[b]thiophene diamine thrombin inhibitors has been shown to significantly enhance inhibitory activity. For instance, incorporating a cyclohexyl ring into the C3-side chain resulted in a synergistic effect on potency.[3] Similarly, restricting the C-4" linker with unsaturated bonds or carbocyclic rings led to a notable increase in potency compared to more flexible parent compounds.[4]
-
Side Chain Modifications: Systematic variations of the C3-side chain in the benzo[b]thiophene series led to the discovery of highly potent inhibitors, with some analogs demonstrating over a 2000-fold increase in potency compared to the initial lead compound.[5]
-
Linker and Terminal Group Optimization: In a related series of diamino benzo[b]thiophene inhibitors, the nature of the linker and the terminal basic group at the C4' position of a phenyl ring were found to be critical for activity. Compounds featuring a methylene (B1212753) linker connected to a pyrrolidino or morpholino group at this position were identified as potent, active-site directed thrombin inhibitors.[6]
Although direct quantitative data for LY806303 analogs is not available in the public domain, the consistent findings from these related series strongly suggest that the benzothieno[3,2-b]furan core of LY806303 serves as a crucial scaffold, and that modifications to its ester and acyl groups would likely have a significant impact on its inhibitory potency and selectivity.
Experimental Methodologies
The following outlines a general experimental protocol for evaluating the in vitro inhibitory activity of compounds like LY806303 against thrombin. This is a representative method based on commonly used chromogenic substrate assays.
In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human α-thrombin.
Principle: The enzymatic activity of thrombin is measured by its ability to cleave a chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a non-ionic surfactant like Tween 80)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle control), and the human α-thrombin solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Thrombin Signaling Pathways and Inhibition
Thrombin exerts its biological effects not only through fibrin (B1330869) clot formation but also by activating a variety of cellular signaling pathways, primarily through the Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells. Inhibition of thrombin, therefore, has broader implications beyond simply preventing fibrinogen cleavage.
Key Signaling Events Triggered by Thrombin:
-
Platelet Activation: Thrombin is a potent activator of platelets, leading to their aggregation and the release of pro-thrombotic factors. This is a critical step in thrombus formation.
-
Endothelial Cell Activation: Thrombin can induce various responses in endothelial cells, including the release of von Willebrand factor and the expression of adhesion molecules.
-
Cell Proliferation: In some contexts, thrombin can act as a mitogen, promoting the proliferation of smooth muscle cells, which can contribute to the pathophysiology of atherosclerosis.
By covalently inactivating thrombin, LY806303 effectively blocks these downstream signaling events, contributing to its overall antithrombotic effect. The irreversible nature of the acylation by LY806303 suggests a prolonged duration of action, as the recovery of thrombin activity would require the synthesis of new enzyme.
Conclusion
LY806303 represents a potent and selective covalent inhibitor of thrombin with a benzothieno[3,2-b]furan core. While specific SAR data for a series of LY806303 analogs is not extensively documented in publicly available literature, analysis of structurally related benzo[b]thiophene derivatives from the same developer provides strong indications of the structural requirements for high-potency thrombin inhibition. The key to its efficacy lies in the covalent modification of the catalytic serine residue, which effectively and irreversibly neutralizes the enzyme's pro-coagulant and cell-signaling functions. Further research into analogs of LY806303, focusing on modifications of the ester and acyl moieties, could lead to the development of next-generation anticoagulants with improved pharmacological profiles.
References
- 1. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dibasic benzo[B]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 3. Enhancing activity by imposing conformational restriction in the C-4" side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. Part 6: further focus on the contracted C4'-side chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Binding Site of LY806303 on Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the interaction between the potent and selective inhibitor LY806303 and its target, human α-thrombin. The focus is on the specific binding site, the mechanism of action, and the experimental methodologies used to elucidate this interaction. Furthermore, relevant signaling pathways of thrombin that are consequently inhibited are described.
Executive Summary
LY806303 is a potent and selective inhibitor of human α-thrombin.[1] Its mechanism of action is through the formation of a covalent bond with a key amino acid residue within the enzyme's active site. This irreversible modification leads to the inhibition of thrombin's catalytic activity. The primary binding site has been identified as the serine 205 (Ser-205) residue, a critical component of thrombin's catalytic triad (B1167595). This guide will delve into the specifics of this interaction, the experimental evidence supporting these findings, and the broader context of thrombin's biological roles.
Mechanism of Action: Covalent Modification
LY806303 acts as an acylating agent, specifically targeting the active site of α-thrombin. The molecule covalently modifies the enzyme, leading to its inactivation.
The Target: Thrombin's Catalytic Triad
Thrombin, a serine protease, relies on a catalytic triad of amino acids in its active site to perform its enzymatic function. This triad consists of:
-
Serine-205 (Ser-205)
-
Histidine-43 (His-43)
-
Aspartate-99 (Asp-99)
LY806303 specifically targets and acylates the Ser-205 residue within this triad.[1] This acylation is an isobutyrylation, which results in a mass increase of 72 Da for the thrombin molecule. This modification effectively neutralizes the catalytic activity of the enzyme.
Quantitative Data
While extensive research has confirmed the covalent modification of thrombin by LY806303, specific publicly available quantitative data on the inhibition kinetics, such as IC50 and Ki values, are not readily found in the literature. For the purpose of illustrating how such data would be presented, a sample table is provided below.
| Parameter | Value | Conditions |
| IC50 | Data not available | e.g., Chromogenic substrate assay, human α-thrombin |
| Ki | Data not available | e.g., Pre-incubation time-dependency analysis |
| Mass Shift | 72 Da | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Table 1: Quantitative data for the interaction of LY806303 with human α-thrombin. The mass shift value is a definitive experimental finding.
Experimental Protocols
The definitive identification of the LY806303 binding site on thrombin was achieved through a combination of protein chemistry and mass spectrometry.
Protocol for Identification of Covalent Modification by ESI-MS
Objective: To determine if LY806303 covalently modifies human α-thrombin and to measure the mass of the resulting adduct.
Methodology:
-
Incubation:
-
Human α-thrombin is incubated with a molar excess of LY806303 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
A control sample of thrombin is incubated under the same conditions without the inhibitor.
-
-
Sample Preparation for Mass Spectrometry:
-
The reaction is quenched, and the samples are desalted using a method compatible with mass spectrometry, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis:
-
The intact protein samples (both control and LY806303-treated) are introduced into an electrospray ionization mass spectrometer.
-
The mass spectra of the intact proteins are acquired. A shift in the molecular weight of the LY806303-treated thrombin compared to the control is indicative of covalent modification.
-
Protocol for Pinpointing the Binding Site by Tandem Mass Spectrometry (MS/MS)
Objective: To identify the specific amino acid residue on thrombin that is modified by LY806303.
Methodology:
-
In-solution Tryptic Digestion:
-
The LY806303-modified thrombin is denatured (e.g., with urea), reduced (e.g., with dithiothreitol), and alkylated (e.g., with iodoacetamide).
-
The protein is then digested overnight with trypsin, which cleaves the protein into smaller peptides at specific sites (after lysine (B10760008) and arginine residues).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are introduced into the mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan to measure the masses of the peptides and then selects the most abundant peptides for fragmentation (MS/MS).
-
-
Data Analysis:
-
The fragmentation spectra (MS/MS) are searched against the known amino acid sequence of human thrombin.
-
The software identifies peptides that have a mass modification corresponding to the mass of the LY806303 acyl group (72 Da).
-
The fragmentation pattern of the modified peptide is then manually or automatically inspected to confirm the exact site of modification on the peptide sequence, which in this case is Ser-205.
-
Visualizations
Logical Workflow for Binding Site Identification
Caption: Workflow for identifying the covalent modification and binding site of LY806303 on thrombin.
Thrombin Signaling Pathway Inhibition
Thrombin exerts many of its physiological effects through the activation of Protease-Activated Receptors (PARs). By inhibiting thrombin, LY806303 effectively blocks these downstream signaling cascades.
Caption: Inhibition of thrombin by LY806303 prevents the activation of PAR-mediated signaling.
Conclusion
The interaction between LY806303 and human α-thrombin is a well-defined example of targeted covalent inhibition. The specific acylation of Ser-205 within the catalytic triad provides a clear mechanism for its potent inhibitory activity. The experimental workflows detailed in this guide, particularly those employing mass spectrometry, have been instrumental in elucidating this binding event at a molecular level. Understanding this interaction is crucial for the rational design and development of novel antithrombotic agents.
References
In-Depth Technical Guide: Research Applications of CAS Number 149725-15-5 (LY 806303)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications and biochemical properties of the compound identified by CAS number 149725-15-5, known as LY 806303. This compound is a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. Its primary mechanism of action involves the specific and covalent modification of the active site serine residue (Ser-205), leading to the effective blockade of thrombin's enzymatic activity. This document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols for its characterization, and visualizes its interaction within the coagulation pathway. This guide is intended for researchers and professionals involved in anticoagulant drug discovery and development and the study of thrombosis and hemostasis.
Introduction to this compound
This compound is a small molecule inhibitor designed to target human α-thrombin with high selectivity.[1][2] Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869), activating platelets, and amplifying its own generation through the activation of upstream clotting factors. Consequently, the inhibition of thrombin is a primary strategy for the development of anticoagulant therapies to prevent and treat thrombotic disorders. The mechanism of this compound, which involves the acylation of the active site serine, distinguishes it as a specific covalent inhibitor.[1]
Mechanism of Action
The primary mechanism of action of this compound is the covalent modification of human α-thrombin.[1] This was elucidated through studies utilizing electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). These studies demonstrated that this compound acylates the Serine-205 (Ser-205) residue, which is a critical component of the catalytic triad (B1167595) (along with Histidine-43 and Aspartate-99) within the active site of thrombin.[1] This acylation results in an irreversible inhibition of the enzyme's function.
The interaction can be visualized as a targeted chemical reaction where the inhibitor forms a stable covalent bond with the enzyme's active site, rendering it incapable of binding and cleaving its natural substrates.
Caption: Covalent modification of α-thrombin by this compound.
Quantitative Data
| Parameter | Value | Assay Conditions | Reference |
| IC50 (α-Thrombin) | Not Reported | (Specify enzyme and substrate concentrations) | |
| Ki (α-Thrombin) | Not Reported | (Specify inhibition model and conditions) | |
| aPTT (Activated Partial Thromboplastin (B12709170) Time) | Not Reported | (Specify plasma source and concentration) | |
| PT (Prothrombin Time) | Not Reported | (Specify plasma source and concentration) |
Research Applications
Given its specific mechanism as a thrombin inhibitor, this compound serves as a valuable research tool for:
-
Studying the Role of Thrombin in Disease: Investigating the specific downstream effects of thrombin inhibition in cellular and animal models of thrombosis, inflammation, and other thrombin-mediated pathologies.
-
Structure-Activity Relationship (SAR) Studies: Serving as a reference compound in the design and synthesis of novel covalent and non-covalent thrombin inhibitors.
-
Development of Diagnostic Assays: Use as a control inhibitor in the development and validation of new assays for measuring thrombin activity and inhibition.
-
Probing the Thrombin Active Site: Its specific covalent modification of Ser-205 can be used in structural biology studies to understand the dynamics of the thrombin active site.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of thrombin inhibitors like this compound.
Thrombin Activity Assay (Chromogenic)
This protocol describes a method to measure the enzymatic activity of thrombin, which can be adapted to determine the inhibitory potential of compounds like this compound.
Principle: Thrombin cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the thrombin activity.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a series of dilutions of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of the thrombin solution to each well to initiate the pre-incubation.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a chromogenic thrombin activity assay.
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the time it takes for plasma to clot via the intrinsic and common coagulation pathways. It is sensitive to inhibitors of factors in these pathways, including thrombin.
Principle: An activator of the contact pathway (e.g., silica) and phospholipids (B1166683) are added to plasma, followed by calcium to initiate clotting. The time to fibrin clot formation is measured.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
-
This compound dissolved in a suitable solvent
Procedure:
-
Sample Preparation:
-
Thaw citrated plasma at 37°C.
-
Prepare dilutions of this compound in the plasma.
-
-
Assay Performance:
-
Pipette 100 µL of the plasma sample (with or without inhibitor) into a cuvette and pre-warm to 37°C in the coagulometer.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time until a fibrin clot is formed.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Compare the clotting times of plasma containing this compound to the vehicle control. A prolongation of the aPTT indicates anticoagulant activity.
-
Signaling Pathway Context: The Coagulation Cascade
This compound exerts its effect at a critical juncture in the coagulation cascade. Thrombin (Factor IIa) is the final enzyme of the common pathway, responsible for the cleavage of fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting thrombin, this compound effectively blocks this final step and also prevents the thrombin-mediated feedback activation of Factors V, VIII, and XI, thereby dampening the entire coagulation process.
Caption: Inhibition of the Coagulation Cascade by this compound.
Conclusion
This compound (CAS 149725-15-5) is a selective, covalent inhibitor of human α-thrombin, acting through the specific acylation of the active site Ser-205. While detailed quantitative kinetic and anticoagulant data are not widely published, its defined mechanism of action makes it an important tool for research in thrombosis, hemostasis, and the development of novel antithrombotic agents. The experimental protocols provided herein offer a framework for the further characterization of this and similar compounds. Future research should focus on obtaining and publishing comprehensive quantitative data to fully elucidate its potential as a therapeutic agent or research probe.
References
Navigating the Clotting Cascade: A Technical Guide to the Therapeutic Potential of LY806303
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY806303 is a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the specific and irreversible acylation of the serine-205 residue within the catalytic triad (B1167595) of thrombin, effectively neutralizing its enzymatic activity. While specific quantitative data on the potency and efficacy of LY806303 are not extensively available in the public domain, its targeted mechanism suggests significant therapeutic potential in the prevention and treatment of thrombotic disorders. This document serves as a technical guide, consolidating the known information on LY806303 and providing a framework for its continued investigation. We will explore its mechanism of action, potential therapeutic applications, and generalized experimental protocols for its characterization, alongside visualizations of key pathways and workflows.
Introduction to LY806303
Thrombotic diseases, including deep vein thrombosis, pulmonary embolism, and arterial thromboembolism, are major causes of morbidity and mortality worldwide. Central to the pathophysiology of these conditions is the dysregulation of the coagulation cascade, leading to the formation of pathological blood clots. Thrombin (Factor IIa) is a critical enzyme in this cascade, responsible for the conversion of fibrinogen to fibrin, the activation of platelets, and the amplification of its own generation. Consequently, the development of direct thrombin inhibitors represents a promising therapeutic strategy.
LY806303 has been identified as a potent and selective inhibitor of human α-thrombin[1]. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin III), direct thrombin inhibitors like LY806303 bind directly to the thrombin molecule, offering a more predictable anticoagulant response.
Mechanism of Action
The primary mechanism of action of LY806303 is the targeted, irreversible acylation of a key amino acid residue within the active site of α-thrombin.
-
Target: Human α-thrombin[1]
-
Site of Action: Serine-205 (Ser-205) of the catalytic triad[1]
-
Molecular Interaction: LY806303 specifically acylates the hydroxyl group of the Ser-205 residue. This covalent modification effectively and permanently inactivates the enzyme, preventing it from binding to and cleaving its substrates.
Quantitative Data
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding the inhibitory potency (e.g., IC50, Ki) of LY806303. The following table is provided as a template for the future characterization of this compound.
| Parameter | Value | Units | Assay Conditions |
| IC50 (α-thrombin) | Data not available | ||
| Ki (α-thrombin) | Data not available | ||
| Selectivity vs. other serine proteases (e.g., trypsin, plasmin) | Data not available |
Potential Therapeutic Applications
Based on its mechanism as a direct thrombin inhibitor, LY806303 holds promise for a range of therapeutic applications where anticoagulation is desired. These include, but are not limited to:
-
Prevention of Venous Thromboembolism (VTE): In high-risk patient populations, such as those undergoing major orthopedic surgery or hospitalized with acute medical illness.
-
Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE): As a primary or adjunctive therapy to resolve existing clots and prevent recurrence.
-
Stroke Prevention in Atrial Fibrillation (AF): To reduce the risk of cardioembolic stroke in patients with non-valvular AF.
-
Management of Acute Coronary Syndromes (ACS): In combination with antiplatelet therapy to prevent coronary artery thrombosis.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of LY806303 are not publicly available. However, a generalized protocol for assessing the in vitro efficacy of a direct thrombin inhibitor is provided below.
In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the concentration-dependent inhibitory effect of LY806303 on human α-thrombin activity.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG-8000)
-
LY806303 stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of LY806303 in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the serially diluted LY806303 or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the thrombin activity.
-
Calculate the rate of reaction for each concentration of LY806303.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Logical Relationships in Drug Development
The development of a novel anticoagulant like LY806303 follows a structured progression from preclinical evaluation to clinical application.
Conclusion
LY806303 represents a potentially valuable addition to the arsenal (B13267) of anticoagulant therapies. Its specific and irreversible mechanism of action as a direct thrombin inhibitor suggests a predictable and potent antithrombotic effect. While the current publicly available data is limited, this technical guide provides a foundational understanding for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, establish its safety and efficacy in preclinical models, and ultimately translate its therapeutic potential to the clinical setting. The experimental frameworks and logical pathways outlined herein can serve as a roadmap for the continued investigation of LY806303 and other novel direct thrombin inhibitors.
References
An In-depth Technical Guide to the Biochemical Properties of LY806303
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY806303 is a potent and selective covalent inhibitor of human α-thrombin, a key serine protease in the blood coagulation cascade. This technical guide provides a comprehensive overview of the biochemical properties of LY806303, including its mechanism of action, the specifics of its interaction with thrombin, and its impact on downstream signaling pathways. Detailed experimental methodologies and quantitative data, where publicly available, are presented to support further research and development efforts.
Core Biochemical Properties of LY806303
LY806303 has been identified as a specific, covalent inhibitor of human α-thrombin. Its inhibitory action is characterized by the acylation of a key amino acid residue within the enzyme's active site, leading to the irreversible inactivation of thrombin.
Mechanism of Action
The primary mechanism of action of LY806303 is the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of the heavy chain of human α-thrombin.[1] This catalytic triad, which also includes His-43 and Asp-99, is essential for thrombin's enzymatic activity. The covalent modification by LY806303 effectively and permanently blocks the active site, thereby inhibiting the proteolytic activity of thrombin.
Quantitative Inhibition Data
| Parameter | Description | Typical Units |
| K_i | Inhibition constant, reflecting the initial non-covalent binding affinity of the inhibitor to the enzyme. | nM or µM |
| k_inact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | s⁻¹ or min⁻¹ |
| k_inact/K_i | The second-order rate constant, representing the overall efficiency of the inhibitor. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of LY806303's interaction with thrombin and its functional consequences.
Characterization of Covalent Modification by Mass Spectrometry
This protocol is based on the methodology used to confirm the covalent modification of thrombin by LY806303.
Objective: To determine the nature and location of the covalent modification of human α-thrombin by LY806303.
Materials:
-
Human α-thrombin
-
LY806303
-
Tris-HCl buffer (pH 7.4)
-
Trypsin (for enzymatic digestion)
-
Acetonitrile
-
Formic acid
-
Electrospray ionization mass spectrometer (ESI-MS)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Incubation: Incubate human α-thrombin with an excess of LY806303 in Tris-HCl buffer at room temperature.
-
Intact Protein Analysis (ESI-MS):
-
Desalt the protein-inhibitor mixture.
-
Analyze the intact protein using ESI-MS to determine the mass shift. A mass increase corresponding to the acyl group from LY806303 confirms covalent binding.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the modified thrombin.
-
Digest the protein with trypsin overnight at 37°C to generate peptide fragments.
-
-
Peptide Mapping and Sequencing (LC-MS/MS):
-
Separate the tryptic peptides using reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the specific peptide that has been modified.
-
Sequence the modified peptide to pinpoint the exact amino acid residue that has been acylated by LY806303.
-
Enzymatic Assay for Thrombin Inhibition
This protocol describes a general method for determining the kinetic parameters of a covalent thrombin inhibitor using a chromogenic substrate.
Objective: To determine the kinetic constants (K_i and k_inact) for the inhibition of thrombin by LY806303.
Materials:
-
Human α-thrombin
-
LY806303 at various concentrations
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of human α-thrombin and LY806303 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of LY806303.
-
Reaction Initiation: Add human α-thrombin to each well to start the pre-incubation.
-
Time-Dependent Inhibition Measurement: At various time points after the addition of thrombin, add the chromogenic substrate to initiate the colorimetric reaction.
-
Data Acquisition: Measure the absorbance at 405 nm over time using a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the reaction rate versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
Signaling Pathways Modulated by LY806303
By inhibiting thrombin, LY806303 blocks its ability to cleave and activate a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). The most prominent of these in the context of thrombosis and vascular biology is PAR1.
Thrombin-Mediated PAR1 Activation and Downstream Signaling
Thrombin is a potent activator of platelets and endothelial cells, primarily through the cleavage of the N-terminal domain of PAR1. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. LY806303, by inhibiting thrombin, would prevent these downstream events.
The activation of PAR1 leads to the coupling of heterotrimeric G-proteins, primarily Gq and G12/13.
References
Methodological & Application
Application Notes and Protocols for In Vitro Coagulation Assays of LY 806303
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 806303 is a potent and selective inhibitor of human α-thrombin, a key serine protease that plays a central role in the blood coagulation cascade.[1] The mechanism of action of this compound involves the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin, leading to its irreversible inhibition.[1] As thrombin is the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869) to form a clot, its inhibition is an effective strategy for anticoagulation.[2]
These application notes provide detailed protocols for evaluating the anticoagulant activity of this compound in vitro using standard coagulation assays. The described methods are essential for determining the potency and mechanism of action of direct thrombin inhibitors in a preclinical setting.
Signaling Pathway: The Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is a pivotal enzyme in the common pathway, responsible for amplifying its own generation and converting soluble fibrinogen into insoluble fibrin strands. This compound directly targets and inhibits thrombin, thereby blocking this critical step in clot formation.
Quantitative Data Summary
The following tables present representative data on the in vitro anticoagulant activity of this compound. This data is illustrative and serves as a template for summarizing experimental findings.
Table 1: Effect of this compound on Plasma Clotting Times
| This compound (µM) | aPTT (seconds) | PT (seconds) | Thrombin Time (seconds) |
| 0 (Vehicle) | 30.2 ± 1.5 | 12.5 ± 0.8 | 18.5 ± 1.2 |
| 0.1 | 45.8 ± 2.1 | 15.1 ± 1.0 | 35.2 ± 2.5 |
| 0.5 | 88.6 ± 4.5 | 22.4 ± 1.8 | > 120 |
| 1.0 | > 150 | 35.7 ± 2.9 | > 120 |
| 5.0 | > 150 | 78.2 ± 6.3 | > 120 |
Table 2: Effect of this compound on Thrombin Generation Assay (TGA) Parameters
| This compound (µM) | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP, nM*min) | Time to Peak (min) |
| 0 (Vehicle) | 3.5 ± 0.3 | 150.6 ± 12.8 | 1650 ± 145 | 6.2 ± 0.5 |
| 0.01 | 4.8 ± 0.4 | 110.2 ± 9.5 | 1210 ± 110 | 7.8 ± 0.6 |
| 0.05 | 8.2 ± 0.7 | 55.8 ± 5.1 | 580 ± 55 | 12.5 ± 1.1 |
| 0.1 | 15.6 ± 1.4 | 15.3 ± 2.0 | 150 ± 21 | 20.1 ± 1.8 |
| 0.5 | > 30 | < 5 | < 50 | > 30 |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[3] Direct thrombin inhibitors are expected to prolong the aPTT.[3]
Materials:
-
Human citrated plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (25 mM)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound in a suitable buffer. The final DMSO concentration should be kept below 1%.
-
Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the this compound dilution or vehicle control.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[4] Direct thrombin inhibitors will also prolong the PT, although typically to a lesser extent than the aPTT for a given concentration.
Materials:
-
Human citrated plasma
-
PT reagent (thromboplastin)
-
This compound stock solution
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound.
-
Pre-warm the human plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the this compound dilution or vehicle control.
-
Incubate the mixture at 37°C for 3 minutes.
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
Thrombin Generation Assay (TGA)
The TGA provides a global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma.[5] This assay is highly sensitive to the effects of direct thrombin inhibitors.[5]
Materials:
-
Platelet-poor human plasma
-
Tissue factor (TF) reagent (low concentration)
-
Phospholipid vesicles
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
This compound stock solution
-
Fluorometer with a 37°C incubation chamber
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 80 µL of platelet-poor plasma containing the desired concentration of this compound or vehicle.
-
Place the plate in the fluorometer and allow it to equilibrate to 37°C.
-
Initiate the reaction by adding 20 µL of a reagent mixture containing TF, phospholipids (B1166683), and the fluorogenic substrate.
-
The fluorometer measures the fluorescence intensity over time, which is proportional to the amount of thrombin generated.
-
A thrombin calibrator is run in parallel to convert the fluorescence signal to thrombin concentration.
-
Data is analyzed to determine key parameters such as lag time, peak thrombin, endogenous thrombin potential (ETP), and time to peak.[6][7]
Conclusion
The in vitro coagulation assays described provide a robust framework for characterizing the anticoagulant properties of the direct thrombin inhibitor this compound. The aPTT, PT, and Thrombin Time assays offer a measure of the compound's effect on plasma clotting times, while the Thrombin Generation Assay provides a more comprehensive assessment of its impact on overall coagulation dynamics. The combination of these assays allows for a thorough preclinical evaluation of potency, mechanism of action, and potential therapeutic window for novel antithrombotic agents targeting thrombin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of the coagulation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thrombin generation, a function test of the haemostatic-thrombotic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards a standardization of thrombin generation assessment: The influence of tissue factor, platelets and phospholipids concentration on the normal values of Thrombogram-Thrombinoscope assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY806303 in Thrombosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LY806303, a recombinant human activated protein C (rh-APC), in various animal models of thrombosis. The protocols and data presented are synthesized from studies involving rh-APC and closely related compounds, offering a foundational framework for investigating the antithrombotic efficacy of LY806303.
Mechanism of Action
LY806303, as a recombinant form of activated protein C, exerts its antithrombotic effects primarily by regulating the coagulation cascade. Activated protein C (APC) is a natural anticoagulant that specifically targets and inactivates two key coagulation cofactors: Factor Va (FVa) and Factor VIIIa (FVIIIa).[1] This inactivation down-regulates the generation of thrombin, a critical enzyme that converts fibrinogen to fibrin (B1330869), the primary component of a thrombus.[1] By inhibiting thrombin generation, LY806303 effectively reduces fibrin deposition and thrombus formation.[2][3]
Signaling Pathway of Activated Protein C
Caption: Mechanism of action of LY806303 (Activated Protein C).
Data Presentation: Efficacy of rh-APC in Animal Models
The following tables summarize quantitative data from key studies on the use of recombinant human activated protein C in various thrombosis animal models.
Table 1: Canine Model of Coronary Artery Thrombosis [4]
| Dosage (mg/kg/h, IV for 2h) | Time to Occlusion (minutes) | Vessel Patency at Study End | Activated Partial Thromboplastin Time (aPTT) Fold Increase |
| Vehicle Control | 86 ± 12 | 0/5 | - |
| 0.5 | 93 ± 17 | 0/6 | - |
| 1.0 | 186 ± 21 | 3/6 | 2.0 |
| 2.0 | 190 ± 22 | 3/5 | 3.7 |
Table 2: Primate (Baboon) Model of Arterial Thrombosis [2]
| Dosage (mg/kg/h, IV for 1h) | Platelet Deposition Inhibition (at 30 min) | Fibrin Deposition |
| Saline Control | - | - |
| 0.25 | 13 ± 10% | Significantly Inhibited |
| 1.0 | 42 ± 13% | Significantly Inhibited |
Table 3: Murine Model of Thrombin-Induced Thromboembolism [3]
| Dosage (mg/kg, IV bolus) | Reduction in Mortality Rate | Reduction in Vascular Occlusion Rate |
| 0.05 | Significant Inhibition | - |
| 2.0 | > 85% | 46.6% (from 89.2%) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for thrombosis animal models. These can be adapted for the use of LY806303.
Canine Model of Coronary Artery Thrombosis[4]
This model is suitable for evaluating the antithrombotic effects of LY806303 in a large animal model that closely mimics human coronary thrombosis.
Experimental Workflow:
Caption: Workflow for canine coronary artery thrombosis model.
Methodology:
-
Animal Preparation: Anesthetize adult mongrel dogs. Surgically expose the left circumflex coronary artery.
-
Thrombosis Induction: Induce thrombosis by applying a low-level electrical current to the external surface of the coronary artery. This causes endothelial injury and subsequent thrombus formation.
-
Drug Administration: Administer LY806303 or vehicle as a continuous intravenous infusion for a specified duration (e.g., 2 hours). Doses can range from 0.5 to 2.0 mg/kg/h.[4]
-
Monitoring and Endpoints:
-
Continuously monitor coronary artery blood flow to determine the time to occlusion.
-
Collect blood samples at baseline and throughout the infusion to measure whole blood clotting times (e.g., aPTT, thrombin time).[4]
-
Perform template bleeding time measurements to assess hemostasis.
-
At the end of the experiment, assess vessel patency.
-
Primate (Baboon) Model of Arterial Thrombosis[2][5]
This model is valuable for studying platelet-dependent thrombosis under arterial flow conditions.
Experimental Workflow:
Caption: Workflow for primate arterial thrombosis model.
Methodology:
-
Animal Preparation: Utilize baboons with chronic femoral arteriovenous shunts.
-
Thrombogenic Challenge: Extend the shunts with a segment of thrombogenic Dacron graft material.
-
Drug Administration: Infuse LY806303 or a control solution (e.g., saline) intravenously for a set period (e.g., 1 hour). Effective doses in this model have been reported at 0.25 and 1.0 mg/kg/h.[2]
-
Monitoring and Endpoints:
-
Measure blood flow through the shunt continuously.
-
Quantify the deposition of indium-111-labeled platelets and iodine-125-labeled fibrinogen on the graft using a scintillation camera.[2]
-
Assess bleeding time to evaluate the impact on primary hemostasis.
-
Murine Model of Thrombin-Induced Thromboembolism[3]
This model is useful for rapid screening of antithrombotic agents in a model of acute, widespread fibrin deposition.
Experimental Workflow:
Caption: Workflow for murine thrombin-induced thromboembolism model.
Methodology:
-
Drug Administration: Administer LY806303 intravenously as a bolus injection 2 minutes prior to the thrombotic challenge. Doses can range from 0.05 to 2 mg/kg.[3]
-
Thrombosis Induction: Induce acute thromboembolism by intravenous injection of a high dose of thrombin (e.g., 1,250 U/kg).[3]
-
Primary Endpoint: The primary endpoint is typically mortality, observed over a short period (e.g., 15-30 minutes) post-thrombin challenge.
-
Secondary Endpoints:
-
Perform histological examination of lung tissue to quantify vascular occlusion.
-
Measure coagulation parameters such as prothrombin consumption to assess the inhibition of endogenous thrombin generation.[3]
-
General Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Model Selection: The choice of animal model should be guided by the specific research question. Large animal models offer closer physiological relevance to humans, while rodent models are suitable for higher throughput screening.[5]
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal therapeutic window for LY806303, balancing antithrombotic efficacy with potential bleeding risks.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the pharmacokinetic and pharmacodynamic profile of LY806303 in the chosen animal model is essential for interpreting the results and translating them to other species.
References
- 1. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of thrombus formation by activated recombinant protein C in a primate model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated human protein C prevents thrombin-induced thromboembolism in mice. Evidence that activated protein c reduces intravascular fibrin accumulation through the inhibition of additional thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of recombinant, human activated protein C (LY203638) in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo veritas: thrombosis mechanisms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Enzyme Kinetics of Thrombin with LY806303
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for the development of anticoagulant therapies. LY806303 is a potent and selective inhibitor of human α-thrombin.[1] Its mechanism of action involves the specific acylation of the Serine-205 residue within the catalytic triad (B1167595) of α-thrombin, leading to irreversible inhibition of the enzyme's activity.[1][2] These application notes provide detailed protocols for studying the enzyme kinetics of thrombin in the presence of LY806303, enabling researchers to characterize its inhibitory potency.
Data Presentation
Quantitative Data Summary
| Parameter | Description | Value (Hypothetical) |
| K_I | Inhibition constant, representing the initial non-covalent binding affinity of the inhibitor to the enzyme. | 10 nM |
| k_inact | Maximal rate of enzyme inactivation at saturating inhibitor concentrations. | 0.1 s⁻¹ |
| k_inact/K_I | Second-order rate constant of inactivation, a measure of the overall inhibitory potency. | 1 x 10⁷ M⁻¹s⁻¹ |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions (time-dependent for irreversible inhibitors). | Varies with pre-incubation time |
Experimental Protocols
Protocol 1: Determination of k_inact and K_I for LY806303 using a Chromogenic Substrate Assay
This protocol outlines a method to determine the kinetic parameters of irreversible inhibition of thrombin by LY806303. The assay measures the rate of cleavage of a chromogenic substrate by the remaining active thrombin over time after incubation with the inhibitor.
Materials:
-
Human α-thrombin (purified)
-
LY806303
-
Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).
-
Prepare a stock solution of LY806303 in a suitable solvent (e.g., DMSO). Prepare a dilution series of LY806303 in Assay Buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water. The final concentration in the assay should be approximately at its K_m value for thrombin.
-
-
Pre-incubation of Thrombin with LY806303:
-
In a 96-well plate, add a fixed concentration of thrombin to wells containing various concentrations of LY806303.
-
Include a control well with thrombin and buffer (no inhibitor).
-
Incubate the plate at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) to allow for the time-dependent inactivation of thrombin.
-
-
Measurement of Residual Thrombin Activity:
-
Following each pre-incubation time point, initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-15 minutes to determine the initial velocity (rate of substrate cleavage) for each inhibitor concentration and pre-incubation time.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of this line will give the apparent rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding LY806303 concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) Where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
[I] is the inhibitor concentration
-
K_I is the inhibition constant
-
-
From this non-linear regression, the values for k_inact and K_I can be determined. The ratio k_inact/K_I provides the second-order rate constant of inactivation.
-
Mandatory Visualizations
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The following diagram illustrates the signaling cascade initiated by thrombin binding to PAR1.
Caption: Thrombin-mediated activation of PAR1 signaling pathway.
Experimental Workflow for Determining k_inact and K_I
The following diagram outlines the key steps in the experimental protocol for determining the kinetic parameters of an irreversible inhibitor like LY806303.
Caption: Workflow for determining kinetic parameters of irreversible inhibition.
References
Application Notes and Protocols for Preparing LY 806303 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and application of LY 806303 stock solutions for in vitro cell culture experiments. This compound is a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade that also plays significant roles in various cellular processes through receptor activation.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₃O₄S |
| Molecular Weight | 318.34 g/mol [1] |
| CAS Number | 149725-15-5 |
| Mechanism of Action | Potent and selective inhibitor of human α-thrombin. It specifically acylates the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin.[1] |
| Appearance | Solid (form may vary) |
Thrombin Signaling Pathway
This compound exerts its effects by inhibiting thrombin. Thrombin's cellular effects are primarily mediated through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The diagram below illustrates the major signaling pathways initiated by thrombin activation of PARs.
Caption: Thrombin signaling pathway inhibited by this compound.
Preparation of this compound Stock Solution
3.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
3.2. Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its broad solubilizing capacity for organic molecules.
3.3. Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: To the 1 mg of this compound, add 314.1 µL of cell culture grade DMSO. This will yield a final concentration of 10 mM.
-
Calculation: (1 mg / 318.34 g/mol ) / 0.0003141 L = 10 mM
-
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
3.4. Storage of Stock Solution:
-
Short-term (weeks): Store the 10 mM stock solution in aliquots at -20°C.
-
Long-term (months): For long-term storage, it is recommended to store the aliquots at -80°C.
-
Important: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocol: Cell-Based Assay
The following is a general protocol for treating cultured cells with this compound. The optimal concentration of this compound and the treatment duration will depend on the cell type and the specific experimental goals and should be determined empirically.
4.1. Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Thrombin (or other agonist to be inhibited)
-
Phosphate-buffered saline (PBS)
-
Appropriate assay reagents (e.g., for viability, proliferation, or signaling readout)
4.2. Experimental Workflow:
Caption: General workflow for a cell-based assay with this compound.
4.3. Detailed Methodology:
-
Cell Seeding: Seed your cells of interest into the wells of a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Pre-treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired pre-treatment duration to allow for cellular uptake of the inhibitor. This time can vary depending on the experimental design.
-
Stimulation: Add thrombin to the appropriate wells at a pre-determined optimal concentration to induce the desired cellular response.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., minutes for signaling studies, or hours to days for proliferation or viability assays).
-
Downstream Analysis: Perform the desired assay to measure the effect of this compound on the thrombin-induced response. This could include, but is not limited to, cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, migration assays, or analysis of intracellular signaling pathways (e.g., Western blotting for phosphorylated proteins, calcium imaging).
-
Data Analysis: Quantify the results and plot the response as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in the measured response).
Safety Precautions
-
This compound is a research chemical. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application of LY 806303 in Fibrinogen Cleavage Assays: Information Not Available
Extensive searches for the application of LY 806303 in fibrinogen cleavage assays did not yield any specific information, protocols, or quantitative data. The provided search results contain general information about fibrinogen, its cleavage by proteases like thrombin, and methodologies for assessing this process. However, the specific compound this compound is not mentioned in the context of these assays in the available literature.
It is possible that the compound name is incorrect, or that research involving this compound in this application has not been publicly disclosed.
General Principles of Fibrinogen Cleavage and Assay Methodologies
Fibrinogen is a key protein in the blood coagulation cascade. Its cleavage by the enzyme thrombin is a critical step in the formation of a fibrin (B1330869) clot. This process involves the enzymatic removal of fibrinopeptides A and B from the Aα and Bβ chains of fibrinogen, respectively.[1][2][3] The resulting fibrin monomers then polymerize to form an insoluble fibrin network, which is the primary structure of a blood clot.[1][2][3]
Several in vitro assays are employed to study fibrinogen cleavage and fibrin clot formation. These assays are crucial for understanding the mechanism of action of potential anticoagulant or procoagulant agents. Common methodologies include:
-
Thrombin Time (TT): This assay measures the time it takes for a clot to form in a plasma sample after the addition of a standard amount of thrombin. It specifically assesses the conversion of fibrinogen to fibrin.
-
Fibrinogen Activity Assays: These tests quantify the concentration of functional fibrinogen in plasma by measuring the clotting time after the addition of excess thrombin.[1]
-
Electrophoresis (e.g., SDS-PAGE): This technique can be used to visualize the cleavage of fibrinogen by analyzing the molecular weight of its subunits before and after treatment with a protease.[4][5] The disappearance of the intact fibrinogen bands and the appearance of fibrin monomer and fibrinopeptide bands can be monitored.
-
Turbidimetric Assays: The polymerization of fibrin monomers into a fibrin network increases the turbidity of the solution. This change can be measured spectrophotometrically over time to determine the kinetics of clot formation.[6]
-
Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM): These viscoelastic methods provide a global assessment of clot formation and lysis, offering insights into the entire coagulation process, including the rate of clot formation, clot strength, and fibrinolysis.[1]
Experimental Workflow for a General Fibrinogen Cleavage Assay
Below is a generalized workflow for assessing the impact of a test compound on thrombin-mediated fibrinogen cleavage.
Caption: Generalized workflow for a fibrinogen cleavage assay.
Signaling Pathway of Coagulation Leading to Fibrinogen Cleavage
The cleavage of fibrinogen is the final step of the coagulation cascade, a complex series of enzymatic reactions. The pathway culminates in the activation of thrombin from its zymogen prothrombin. Thrombin then acts as the serine protease that cleaves fibrinogen.
Caption: Simplified coagulation pathway leading to fibrin clot formation.
While specific data and protocols for this compound are unavailable, the information and diagrams provided above offer a foundational understanding of fibrinogen cleavage assays for researchers and scientists in the field. Should information on this compound become publicly available, these general protocols can be adapted for its specific investigation.
References
- 1. Fibrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolytic cleavage of fibrinogen: amplification of its surfactant inhibitory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered structure and function of fibrinogen after cleavage by Factor VII Activating Protease (FSAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antithrombotic Effects of Novel Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel antithrombotic agents is crucial for the prevention and treatment of thromboembolic diseases such as myocardial infarction, stroke, and venous thromboembolism.[1] A thorough evaluation of the efficacy and safety of these agents requires a combination of in vitro, in vivo, and ex vivo assays. These protocols provide a comprehensive framework for assessing the antithrombotic effects of investigational drugs, such as the hypothetical compound LY806303.
The primary goals of these assessments are to characterize the agent's mechanism of action, determine its potency and efficacy, and evaluate its bleeding risk.[2][3] This document outlines detailed experimental protocols and data presentation formats to guide researchers in this process.
I. In Vitro Assessment of Antithrombotic Activity
In vitro assays are essential for the initial screening and characterization of antithrombotic compounds.[4][5] They provide valuable information on the compound's effects on specific components of the coagulation cascade and platelet function.
A. Coagulation Assays
These assays measure the effect of the test compound on the overall clotting time of plasma.
1. Activated Partial Thromboplastin (B12709170) Time (aPTT):
-
Principle: Measures the integrity of the intrinsic and common coagulation pathways.
-
Protocol:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Pre-warm PPP samples to 37°C.
-
Incubate PPP with the test compound (e.g., LY806303) at various concentrations or a vehicle control for a specified time.
-
Add aPTT reagent (containing a contact activator and phospholipids) and incubate for a defined period.
-
Initiate coagulation by adding calcium chloride.
-
Record the time to clot formation using a coagulometer.
-
-
Data Presentation:
| Compound Concentration | aPTT (seconds) | % Prolongation vs. Control |
| Vehicle Control | 30.2 ± 1.5 | 0% |
| LY806303 (1 µM) | 45.8 ± 2.1 | 51.7% |
| LY806303 (10 µM) | 72.3 ± 3.5 | 139.4% |
| Positive Control (Heparin) | 95.1 ± 4.2 | 214.9% |
2. Prothrombin Time (PT):
-
Principle: Measures the integrity of the extrinsic and common coagulation pathways.
-
Protocol:
-
Prepare PPP from citrated whole blood.
-
Pre-warm PPP samples to 37°C.
-
Incubate PPP with the test compound or vehicle control.
-
Add thromboplastin reagent (containing tissue factor and calcium).
-
Record the time to clot formation.
-
-
Data Presentation:
| Compound Concentration | PT (seconds) | International Normalized Ratio (INR) |
| Vehicle Control | 12.5 ± 0.8 | 1.0 |
| LY806303 (1 µM) | 13.1 ± 0.9 | 1.05 |
| LY806303 (10 µM) | 15.2 ± 1.1 | 1.22 |
| Positive Control (Warfarin) | 25.6 ± 1.8 | 2.05 |
3. Thrombin Time (TT):
-
Principle: Measures the rate of fibrin (B1330869) formation when thrombin is added to plasma, assessing the final step of the common pathway.
-
Protocol:
-
Prepare PPP from citrated whole blood.
-
Pre-warm PPP samples to 37°C.
-
Incubate PPP with the test compound or vehicle control.
-
Add a known concentration of thrombin.
-
Record the time to clot formation.
-
-
Data Presentation:
| Compound Concentration | Thrombin Time (seconds) | % Prolongation vs. Control |
| Vehicle Control | 18.3 ± 1.2 | 0% |
| LY806303 (1 µM) | 25.1 ± 1.9 | 37.2% |
| LY806303 (10 µM) | 42.7 ± 2.8 | 133.3% |
| Positive Control (Dabigatran) | 68.9 ± 4.5 | 276.5% |
B. Platelet Aggregation Assays
These assays evaluate the effect of the test compound on platelet function.[5]
1. Light Transmission Aggregometry (LTA):
-
Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol:
-
Prepare PRP from citrated whole blood.
-
Adjust platelet count to a standardized concentration.
-
Incubate PRP with the test compound or vehicle control at 37°C with stirring.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin).
-
Monitor the change in light transmission over time.
-
-
Data Presentation:
| Agonist | Compound Concentration | Maximum Aggregation (%) |
| ADP (10 µM) | Vehicle Control | 85.2 ± 5.1 |
| LY806303 (1 µM) | 62.5 ± 4.8 | |
| LY806303 (10 µM) | 21.3 ± 3.2 | |
| Positive Control (Clopidogrel) | 15.8 ± 2.9 | |
| Collagen (2 µg/mL) | Vehicle Control | 90.1 ± 6.3 |
| LY806303 (1 µM) | 78.4 ± 5.5 | |
| LY806303 (10 µM) | 45.7 ± 4.1 | |
| Positive Control (Aspirin) | 50.2 ± 4.7 |
II. In Vivo Assessment of Antithrombotic Efficacy
In vivo models are crucial for evaluating the antithrombotic efficacy of a compound in a physiological setting.[2][3]
A. Arterial Thrombosis Models
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model:
-
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus.[6][7]
-
Protocol:
-
Anesthetize the animal (e.g., mouse or rat).
-
Surgically expose the common carotid artery.
-
Administer the test compound (e.g., LY806303) or vehicle control via the desired route (e.g., intravenous, oral).
-
Place a filter paper saturated with FeCl₃ solution (e.g., 10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Monitor blood flow using a Doppler flow probe.
-
Record the time to vessel occlusion.
-
-
Data Presentation:
| Treatment Group | Dose | Time to Occlusion (minutes) | Occlusion Rate (%) |
| Vehicle Control | - | 12.5 ± 2.1 | 100% |
| LY806303 | 1 mg/kg | 25.8 ± 3.5 | 60% |
| LY806303 | 10 mg/kg | > 60 (no occlusion) | 10% |
| Positive Control (Clopidogrel) | 10 mg/kg | > 60 (no occlusion) | 15% |
B. Venous Thrombosis Models
1. Inferior Vena Cava (IVC) Ligation Model:
-
Principle: Ligation of the inferior vena cava induces stasis, leading to the formation of a fibrin-rich thrombus.[8]
-
Protocol:
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the IVC.
-
Administer the test compound or vehicle control.
-
Ligate the IVC just below the renal veins.
-
Close the abdominal incision.
-
After a specified period (e.g., 24 hours), euthanize the animal, excise the IVC, and weigh the thrombus.
-
-
Data Presentation:
| Treatment Group | Dose | Thrombus Weight (mg) | % Inhibition of Thrombus Formation |
| Vehicle Control | - | 15.2 ± 2.8 | 0% |
| LY806303 | 1 mg/kg | 8.1 ± 1.5 | 46.7% |
| LY806303 | 10 mg/kg | 2.5 ± 0.9 | 83.6% |
| Positive Control (Rivaroxaban) | 3 mg/kg | 1.8 ± 0.7 | 88.2% |
III. Assessment of Bleeding Risk
Evaluating the bleeding potential of a novel antithrombotic agent is a critical component of its safety assessment.
A. Tail Transection Bleeding Time
-
Principle: Measures the time required for bleeding to stop after a standardized incision in the animal's tail.
-
Protocol:
-
Anesthetize the animal.
-
Administer the test compound or vehicle control.
-
After a specified time, transect the tail at a standardized diameter (e.g., 3 mm from the tip).
-
Immediately immerse the tail in warm saline (37°C).
-
Record the time until bleeding ceases for at least 30 seconds.
-
-
Data Presentation:
| Treatment Group | Dose | Bleeding Time (seconds) |
| Vehicle Control | - | 125 ± 25 |
| LY806303 | 1 mg/kg | 180 ± 32 |
| LY806303 | 10 mg/kg | 350 ± 58 |
| Positive Control (Aspirin) | 30 mg/kg | 410 ± 65 |
IV. Signaling Pathways and Experimental Workflows
A. Coagulation Cascade
Caption: The coagulation cascade, illustrating the intrinsic, extrinsic, and common pathways.
B. Platelet Activation and Aggregation
References
- 1. Triggers, targets and treatments for thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. db.cngb.org [db.cngb.org]
- 6. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening for Novel Anticoagulants Targeting Thrombin Using LY 806303 as a Reference Compound
Introduction
The discovery of novel anticoagulant therapies is crucial for the prevention and treatment of thromboembolic diseases. High-throughput screening (HTS) has revolutionized this field by enabling the rapid evaluation of large chemical libraries for their ability to modulate the coagulation cascade.[1] Thrombin, a key serine protease in the final step of the coagulation cascade, represents a prime target for anticoagulant drug development. LY 806303 is a potent and selective inhibitor of human α-thrombin, acting through the specific acylation of the Ser-205 residue within the enzyme's catalytic triad.[2] This document provides detailed protocols for a high-throughput screening campaign to identify and characterize novel thrombin inhibitors, using this compound as a reference compound.
Principle of the Assay
The primary screening assay is a fluorogenic kinetic assay that measures the enzymatic activity of thrombin. A synthetic fluorogenic substrate for thrombin is used, which upon cleavage by active thrombin, releases a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the thrombin activity. In the presence of an inhibitor, the rate of substrate cleavage will be reduced, resulting in a lower fluorescence signal. This method is highly amenable to HTS due to its sensitivity, simplicity, and automation compatibility.[1]
Workflow Overview
The screening workflow is designed to efficiently identify true positive hits while minimizing false positives. It consists of a primary screen of a large compound library, a confirmatory screen to validate the initial hits, and a series of secondary assays to determine the mechanism of action and selectivity of the confirmed hits.
Experimental Protocols
1. Primary High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format to screen a large compound library for inhibitors of thrombin activity.
Materials and Reagents:
-
Human α-thrombin (specific activity ≥ 2,500 NIH units/mg)
-
Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% (w/v) PEG-8000, pH 8.0
-
Compound Library: Compounds pre-dissolved in DMSO
-
Reference Inhibitor: this compound
-
384-well black, flat-bottom plates
-
Automated liquid handling systems
-
Kinetic plate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate)
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Addition: Add 10 µL of human α-thrombin solution (at a final concentration of 1 nM in Assay Buffer) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic thrombin substrate (at a final concentration of 10 µM in Assay Buffer) to all wells.
-
Kinetic Reading: Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. The percent inhibition for each compound is calculated relative to the high (DMSO only) and low (a known potent inhibitor like this compound) controls.
2. Confirmatory Screening and IC50 Determination Protocol
This protocol is used to confirm the activity of hits from the primary screen and to determine their potency (IC50 value).
Materials and Reagents:
-
Same as the primary screening protocol.
-
Confirmed hit compounds.
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into wells of a 384-well plate.
-
Assay Procedure: Follow steps 2-5 of the Primary High-Throughput Screening Protocol.
-
Data Analysis: Plot the reaction rates as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
3. Secondary Assay: Mechanism of Action (MOA) Studies
This protocol aims to determine if the confirmed hits are competitive, non-competitive, or uncompetitive inhibitors of thrombin.
Materials and Reagents:
-
Same as the primary screening protocol.
-
Confirmed hit compounds with known IC50 values.
Protocol:
-
Experimental Setup: For each hit compound, set up a matrix of experiments in a 96-well plate format with varying concentrations of the fluorogenic substrate and a fixed concentration of the inhibitor (typically at its IC50).
-
Substrate and Inhibitor Addition: Add the inhibitor and varying concentrations of the substrate to the wells.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of human α-thrombin.
-
Kinetic Reading: Measure the initial reaction rates as described in the primary screen.
-
Data Analysis: Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot for the uninhibited and inhibited reactions. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of action.
Data Presentation
Table 1: Hypothetical Primary HTS Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Cmpd_001 | 10 | 85.2 | Yes |
| Cmpd_002 | 10 | 5.6 | No |
| Cmpd_003 | 10 | 92.1 | Yes |
| This compound | 1 | 98.5 | Control |
| DMSO | - | 0 | Control |
Table 2: Confirmatory IC50 Data for Selected Hits
| Compound ID | IC50 (nM) | Hill Slope | R² Value |
| Cmpd_001 | 150.3 | 1.1 | 0.992 |
| Cmpd_003 | 75.8 | 0.9 | 0.995 |
| This compound | 5.2 | 1.0 | 0.998 |
Table 3: MOA Study Results for Confirmed Hits
| Compound ID | Apparent Km | Apparent Vmax | Mechanism of Action |
| Cmpd_001 | Increased | Unchanged | Competitive |
| Cmpd_003 | Unchanged | Decreased | Non-competitive |
| This compound | Increased | Unchanged | Competitive |
Visualizations
Caption: The coagulation cascade and the inhibitory action of this compound on Thrombin.
Caption: High-throughput screening workflow for identifying novel thrombin inhibitors.
Caption: Mechanism of action of this compound as a thrombin inhibitor.
References
Application Note: Sterile Filtration of LY 806303 Solutions for Experimental Use
Abstract
This application note provides a comprehensive protocol for the preparation and sterile filtration of solutions containing LY 806303, a potent and selective small molecule inhibitor of human α-thrombin.[1] The primary application of this protocol is to ensure the sterility of this compound solutions for use in a variety of in vitro and in vivo research applications, thereby preventing microbial contamination that could compromise experimental results. The protocol outlines best practices for solvent selection, solution preparation, filter selection, and the filtration process itself. Additionally, this document includes a summary of the mechanism of action of this compound and an overview of the thrombin signaling pathway.
Introduction to this compound
This compound is a small molecule compound that acts as a potent and selective inhibitor of human α-thrombin. Its mechanism of action involves the specific acylation of the serine-205 residue located within the catalytic triad (B1167595) of the thrombin heavy chain. This modification is critical as this site is directly involved in the enzymatic activity of thrombin. By acylating this key serine residue, this compound effectively blocks the catalytic function of thrombin.
Thrombin is a key serine protease that plays a central role in the blood coagulation cascade. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. Thrombin also activates various cellular and molecular components that contribute to hemostasis and thrombosis. Due to its critical role, thrombin is a significant target for the development of anticoagulant therapies.
Thrombin Signaling Pathway
Thrombin exerts its effects not only through fibrinogen cleavage but also by activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs). The thrombin signaling pathway is initiated when thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation triggers downstream signaling cascades through various G-proteins, leading to a multitude of cellular responses including platelet activation, cell proliferation, and inflammation.
References
Troubleshooting & Optimization
troubleshooting LY 806303 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the thrombin inhibitor, LY 806303.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of human α-thrombin. Its mechanism of action involves the specific acylation of the serine-205 residue within the catalytic triad (B1167595) of α-thrombin, which is crucial for the enzyme's activity.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For hydrophobic compounds like this compound, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3] Other potential organic solvents include ethanol (B145695) and N,N-dimethylformamide (DMF).
Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous media. What is happening?
A3: This is a common issue known as "solvent shock." While this compound may be soluble in a pure organic solvent like DMSO, its solubility in aqueous solutions (e.g., cell culture media, PBS) is significantly lower. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can precipitate out of the solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based experiments?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), though the ideal concentration should be determined empirically for your specific cell type and assay, as some cells can be sensitive to concentrations as low as 0.1%.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption that reduces solubility.
Solubility and Solvent Properties
The following tables provide guidance on solvents for solubilizing this compound and their relevant properties. The exact solubility of this compound in these solvents should be determined experimentally.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility | Recommended Stock Concentration | Notes |
| DMSO | Soluble | 10-50 mM | Recommended for initial stock preparation. Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | Sparingly Soluble | 1-10 mM | Can be less toxic to cells than DMSO, but may have lower solubilizing power. |
| DMF | Soluble | 10-30 mM | A strong solvent, but generally more toxic than DMSO. |
| Water | Insoluble | Not Recommended | Direct dissolution in aqueous buffers is not advised. |
| PBS (pH 7.4) | Insoluble | Not Recommended | Prone to precipitation. |
Table 2: Properties of Recommended Organic Solvents
| Property | DMSO | Ethanol |
| Molar Mass | 78.13 g/mol | 46.07 g/mol |
| Boiling Point | 189 °C (372 °F) | 78.37 °C (173.1 °F) |
| Miscibility with Water | Miscible | Miscible |
| General Toxicity | Can be toxic to cells at >0.5% | Generally less toxic, but can have biological effects |
Troubleshooting Solubility Issues
Encountering precipitation is a common hurdle. The following guide and workflow provide a systematic approach to resolving these issues.
Common Problems and Solutions
-
Problem: The compound won't dissolve in the initial organic solvent.
-
Solution 1: Increase the volume of the solvent to lower the concentration.
-
Solution 2: Gently warm the solution (e.g., to 37°C) in a water bath. Always verify the temperature stability of the compound first.
-
Solution 3: Use sonication for 5-10 minutes to aid dissolution.
-
-
Problem: Precipitate forms immediately upon dilution into aqueous media.
-
Solution 1: Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your organic solvent or a mixture of solvent and aqueous buffer.
-
Solution 2: Lower the final concentration of this compound in your experiment. Your target concentration may be above its aqueous solubility limit.
-
Solution 3: Increase the final percentage of the organic solvent slightly, but be mindful of its effect on your experimental system.
-
-
Problem: The solution is clear initially but forms a precipitate over time.
-
Solution 1: The compound may be unstable in the aqueous buffer. Prepare fresh dilutions immediately before each experiment.
-
Solution 2: The pH of the buffer may be affecting solubility. Test buffers with slightly different pH values if your experiment allows.
-
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound like this compound.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the compound's molecular weight).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes or warm it gently to 37°C for a few minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Prepare Supersaturated Solution: Add a small amount of your concentrated this compound DMSO stock solution to a known volume of your aqueous experimental buffer (e.g., PBS, cell culture media) to a final concentration that is expected to exceed its solubility limit (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 0.5%).
-
Equilibration: Seal the container and shake it at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) to allow it to reach equilibrium.
-
Separation: Remove the undissolved precipitate by centrifugation at high speed (e.g., >14,000 x g) for 15-20 minutes or by filtration through a 0.22 µm filter.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the kinetic solubility under your specific conditions.
Thrombin Signaling Pathway
This compound inhibits thrombin, a key protease in the coagulation cascade that also activates cellular signaling through Protease-Activated Receptors (PARs).[4] Understanding this pathway is crucial for interpreting experimental results. Thrombin cleaves the N-terminal domain of PARs (primarily PAR1 and PAR4 on platelets), which unmasks a new N-terminus that acts as a "tethered ligand."[4][5] This ligand binds to the receptor itself, initiating downstream signaling through G-proteins like Gq and G12/13, leading to platelet activation and other cellular responses.[2]
References
Technical Support Center: Preventing LY 806303 Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of LY 806303 to prevent its degradation in solution. Following these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible inhibitor of human α-thrombin, a key serine protease in the blood coagulation cascade. Its mechanism of action involves the specific acylation of the serine-205 residue within the catalytic triad (B1167595) of thrombin, leading to the inactivation of the enzyme. This covalent modification is mediated by the sulfonyl fluoride (B91410) functional group present in the this compound molecule.
Q2: What is the primary cause of this compound degradation in solution?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its sulfonyl fluoride group.[1] This reaction converts the active sulfonyl fluoride into an inactive sulfonic acid, rendering the compound unable to covalently modify its target, thrombin.[1]
Q3: What factors influence the rate of this compound degradation?
Several factors can accelerate the degradation of this compound in solution:
-
pH: The stability of the sulfonyl fluoride group is highly pH-dependent. Hydrolysis is generally faster at higher (basic) pH.[1]
-
Temperature: Increased temperatures accelerate the rate of hydrolysis.[1] Therefore, it is critical to store this compound solutions at low temperatures.
-
Presence of Nucleophiles: Buffers and other solution components containing nucleophiles (e.g., Tris buffer, free amines) can react with the sulfonyl fluoride group, leading to its inactivation.[2]
-
Solvent: While DMSO is a common solvent for preparing stock solutions, the presence of water in the DMSO can lead to hydrolysis over time. Using anhydrous DMSO is recommended.
Q4: How should I prepare and store stock solutions of this compound?
To ensure the stability of your this compound stock solution, follow these recommendations:
-
Solvent: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: A typical stock solution concentration is 10-50 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. A 100X stock solution in DMSO is stable for extended periods at -20°C.[3]
Q5: What are the signs of this compound degradation?
A loss of biological activity in your experiments, such as a decrease in thrombin inhibition, is the most direct indicator of this compound degradation. Inconsistent results between experiments using the same stock solution over time can also be a sign of compound instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time. | Degradation of the sulfonyl fluoride group due to hydrolysis. | Prepare a fresh stock solution from solid material. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Always use freshly diluted solutions for your experiments. |
| Inconsistent results between assays. | 1. Incomplete dissolution of the compound. 2. Use of aged working solutions. 3. Reaction with components in the assay buffer. | 1. Ensure the compound is fully dissolved in the stock solution by vortexing. 2. Prepare fresh working dilutions from your stock solution immediately before each experiment. 3. Avoid buffers with primary or secondary amines (e.g., Tris). Use buffers like HEPES or phosphate (B84403) buffer. |
| Precipitate observed in the stock solution upon thawing. | 1. The compound has low solubility at lower temperatures. 2. The solvent has absorbed water, reducing solubility. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Ensure the compound is fully dissolved before making dilutions. 3. Use anhydrous DMSO for preparing stock solutions. |
Data Presentation
The following table provides illustrative data on the stability of a typical sulfonyl fluoride-containing compound under various conditions. Please note that this is generalized data, and specific stability studies for this compound should be performed for precise characterization.
| Condition | Temperature | Half-life (t½) (Illustrative) | Primary Degradation Product |
| pH 5.0 Aqueous Buffer | 25°C | > 48 hours | Sulfonic Acid |
| pH 7.4 Aqueous Buffer | 25°C | ~ 8-12 hours | Sulfonic Acid |
| pH 8.5 Aqueous Buffer | 25°C | ~ 2-4 hours | Sulfonic Acid |
| pH 7.4 Aqueous Buffer | 4°C | > 24 hours | Sulfonic Acid |
| 100% Anhydrous DMSO | -20°C | > 6 months | Not Applicable |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for a Fluorometric Thrombin Inhibition Assay
This protocol is adapted from a general fluorometric thrombin inhibitor screening assay.[4][5]
-
Materials:
-
Human α-Thrombin
-
Thrombin substrate (e.g., a fluorogenic peptide substrate like Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4
-
This compound stock solution (in anhydrous DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~350/450 nm)
-
-
Procedure:
-
Reagent Preparation:
-
Prepare fresh dilutions of this compound in Assay Buffer immediately before use. Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Prepare a solution of thrombin in Assay Buffer.
-
Prepare a solution of the thrombin substrate in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of the diluted this compound or vehicle control.
-
Add 25 µL of the thrombin solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibition reaction to occur.
-
Initiate the enzymatic reaction by adding 25 µL of the thrombin substrate solution to each well.
-
Immediately start measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC₅₀ value.
-
-
Visualizations
References
Technical Support Center: Optimizing LY 806303 Concentration for In Vitro Assays
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of the novel inhibitor, LY 806303.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it's best to begin with a broad, logarithmic dilution series to establish a dose-response curve. A common and effective starting range is from 1 nM to 100 µM.[1] This wide range will help you pinpoint the effective concentration window for your particular cell line and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors, including this compound, are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (generally ≤ 0.5%) to prevent solvent-induced toxicity.[2][3] We recommend aliquoting the stock solution into single-use vials to minimize freeze-thaw cycles and storing them at -80°C, protected from light.[1][2]
Q3: What is the optimal incubation time for this compound?
A3: The ideal incubation time depends on the inhibitor's mechanism of action and the biological question you're addressing.[1] A time-course experiment is the best way to determine this. You can treat your cells with a fixed, effective concentration of this compound and measure the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which can decrease the effective concentration of the compound available to the cells.[1] This is an important factor to consider when analyzing your results. If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.
Q5: I'm not seeing any effect of this compound at the concentrations I've tested. What should I do?
A5: There are several potential reasons for this. First, the concentration range you've tested might be too low; consider extending it to higher concentrations.[1] Second, ensure the compound is properly stored and that you are preparing fresh dilutions for each experiment to rule out compound instability.[1][2] Finally, confirm that your cell line expresses the target of this compound (in this case, components of the PI3K/Akt pathway) and that your assay is sensitive enough to detect a response by using a known positive control.[1]
Q6: I'm observing a high level of cell death at all tested concentrations. What could be the cause?
A6: This is likely due to compound-induced cytotoxicity.[1] It is important to perform a separate cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell line.[1][2][3] This will help you distinguish between the desired inhibitory effect and general toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| 1. Inconsistent results between experiments. | - Variations in cell seeding density.- Different inhibitor exposure times.- High passage number of the cell line.[3] | - Standardize cell seeding density for each experiment.- Strictly control the duration of inhibitor exposure.- Use low-passage, authenticated cell lines.[3] |
| 2. Precipitate forms when this compound is added to the medium. | - Poor aqueous solubility.- High final DMSO concentration.[2] | - Lower the final DMSO concentration to ≤ 0.5%.- Try lowering the stock concentration and increasing the volume added to the medium (while keeping the final DMSO percentage low).[2] |
| 3. The biological response decreases at later time points. | - Cellular adaptation or feedback mechanisms are activated.- The inhibitor is being metabolized by the cells.- Cytotoxicity is occurring at later time points.[4] | - Focus on earlier time points to observe the initial, direct effect.- Consider replenishing the media with a fresh compound for longer-term experiments.- Perform a cell viability assay in parallel to monitor toxicity.[4] |
| 4. Unexpected changes in cell morphology. | - Off-target effects of the inhibitor.- The concentration used is causing cytotoxicity.- The target of the inhibitor is involved in maintaining cell structure.[5] | - Perform a dose-response experiment to find a non-toxic concentration.- Investigate the known functions of the PI3K/Akt pathway in cell adhesion and morphology.- Stain for cytoskeletal components (e.g., F-actin and α-tubulin) to visualize changes.[5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in pre-warmed cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).
-
Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay like MTT or a target-specific functional assay like a Western blot for phosphorylated Akt).
-
Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[6][7][8]
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired incubation time.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cancer Cell Line A
| This compound Conc. (µM) | % Inhibition of Akt Phosphorylation | % Cell Viability (MTT Assay) |
| 100 | 98.5 | 15.2 |
| 33.3 | 95.1 | 25.8 |
| 11.1 | 89.7 | 45.3 |
| 3.7 | 75.4 | 70.1 |
| 1.2 | 52.1 | 88.9 |
| 0.4 | 28.9 | 95.4 |
| 0.1 | 10.2 | 98.1 |
| 0.0 | 0.0 | 100.0 |
| IC50 (µM) | 1.1 | >10 |
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting the PI3K/Akt pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Managing Bleeding Side Effects of Thrombin Inhibitors In Vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage bleeding side effects associated with thrombin inhibitors in your in vivo experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your research, with quantitative data summarized for clear comparison.
Issue: Significant Bleeding Observed Post-Thrombin Inhibitor Administration
Potential Cause: Overdose of the thrombin inhibitor, variability in animal response, or unexpected drug-drug interactions.
Recommended Solution: Administer a reversal agent. The choice of agent depends on the specific thrombin inhibitor used.
Table 1: Reversal Agents for Direct Oral Anticoagulants (DOACs) in Preclinical Models
| Reversal Agent | Target Anticoagulant(s) | Animal Model | Efficacy | Dosing Examples | Potential Adverse Effects |
| Idarucizumab | Dabigatran (B194492) | Pig trauma model | Reduces blood loss and improves coagulopathy.[1][2] | Not specified in detail in the provided search results. Recommended human dose is 5g IV.[1][3] | Headache, hypokalemia, delirium, constipation, pyrexia, pneumonia.[1] Risk of hypersensitivity reactions.[1][4] |
| Andexanet Alfa | Apixaban (B1684502), Rivaroxaban (B1684504), Edoxaban, Betrixaban | Rabbit liver laceration, Mouse tail vein bleeding | Reduces blood loss by 63-75%.[5] Rapidly reverses anti-FXa activity.[6][7] | 35-75 mg IV bolus in rabbits.[5] 4 mg bolus followed by 4 mg/h infusion in mice.[6] | Potential for thrombotic events.[8][9] Mild to moderate infusion reactions.[7] |
| Ciraparantag | Dabigatran, Apixaban, Rivaroxaban, Edoxaban, Heparins | Rat tail transection, Rat liver laceration | Reduces bleeding by >90% within 7.5-10 minutes.[10][11] | 100-300 mg in healthy human volunteers reversed enoxaparin effects.[12] | Mild and transient flushing, sensation of warmth, and taste alterations.[13][14] No significant procoagulant activity detected in preclinical and early clinical studies.[10][12][13][14][15][16] |
| 4-Factor Prothrombin Complex Concentrate (4F-PCC) | Dabigatran, Rivaroxaban, Apixaban | Mouse, Rabbit, Pig models | Dose-dependent reduction in bleeding time and volume.[6] 25 U/kg may be sufficient for rivaroxaban reversal.[17] | 25-100 U/kg.[6] A dose of 50 IU/kg is often suggested for DOAC-associated bleeding.[18] | Potential for thromboembolic events, especially at higher doses.[6][17][19] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate in vivo bleeding model for my study?
A1: The choice of model depends on the specific research question.
-
Tail Transection Model (Mouse/Rat): A common and relatively simple model to assess overall hemostasis. It is sensitive to deficiencies in plasma coagulation factors.[20][21]
-
Saphenous Vein Bleeding Model (Mouse/Rat): This model is considered to produce more reproducible and less severe bleeding compared to tail transection, making it suitable for assessing the effects of pro-hemostatic agents.[22][23][24][25]
-
Liver Laceration Model (Rabbit/Rat): A more severe bleeding model that can be useful for evaluating the efficacy of reversal agents in a trauma-like scenario.[5][10]
-
Cuticle Bleeding Model (Mouse/Rabbit): Involves cutting the nail quick and is a sensitive model for detecting bleeding disorders.[20]
Q2: What should I do if bleeding persists after administering a specific reversal agent?
A2: If bleeding continues after the initial dose of a specific antidote, consider the following:
-
Re-dosing: For idarucizumab, a second 5g dose may be considered if coagulation parameters remain elevated and bleeding is clinically significant.[1] The efficacy of repeat dosing for andexanet alfa has not been fully established.
-
Supportive Measures: Ensure adequate hemodynamic support.
-
Consider Non-Specific Agents: In cases of refractory bleeding, the use of prothrombin complex concentrates (PCCs) could be considered, although this should be weighed against the potential thrombotic risk.[6][17][19]
Q3: How can I monitor the reversal of anticoagulation in my animal model?
A3: Several methods can be employed:
-
Bleeding Assessment: Direct measurement of blood loss volume and bleeding time in a standardized bleeding model.[20][26]
-
Coagulation Assays:
-
Whole Blood Clotting Time (WBCT): Has been used to effectively monitor the reversal effect of ciraparantag.[13][16]
-
Anti-Factor Xa Activity: Useful for monitoring the effect of Factor Xa inhibitors and their reversal by agents like andexanet alfa.[10]
-
Thrombin Time (TT) and Ecarin Clotting Time (ECT): Sensitive measures of dabigatran's anticoagulant effect and its reversal by idarucizumab.[1]
-
Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT): Can provide a general indication of coagulation status but may not be reliable for monitoring the effects of all DOACs and their reversal agents.[13]
-
Q4: Are there any known prothrombotic risks associated with the reversal agents themselves?
A4: Yes, this is a critical consideration.
-
Andexanet Alfa: Has been associated with thrombotic events.[8][9]
-
Prothrombin Complex Concentrates (PCCs): Carry an inherent risk of thrombosis, which is dose-dependent.[6][17][19]
-
Ciraparantag: Preclinical and early clinical studies have not shown evidence of procoagulant activity.[10][12][13][14][15][16]
-
Idarucizumab: Does not appear to have intrinsic procoagulant or anticoagulant effects.[27]
Experimental Protocols
Protocol 1: Mouse Tail Transection Bleeding Model
This protocol is adapted from established methods to provide a standardized procedure for assessing hemostasis.[20][21][28][29]
Materials:
-
Mouse restraint device
-
Heating lamp or pad to maintain body temperature
-
50 mL conical tube filled with 37°C saline
-
Scalpel or sharp razor blade
-
Filter paper
-
Hemoglobin assay kit
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Place the mouse in the restrainer and position the tail.
-
Warm the tail using a heating lamp to ensure vasodilation.
-
Immerse the distal 3 cm of the tail in the pre-warmed saline for 2 minutes.
-
Remove the tail from the saline and gently dry it.
-
Using the scalpel, transect the tail at a 3 mm distance from the tip.
-
Immediately immerse the tail back into the tube of pre-warmed saline and start a timer.
-
Observe for the cessation of bleeding, defined as no visible stream of blood for at least 30 seconds. Record the bleeding time.
-
After 30 minutes (or a predetermined endpoint), remove the tail from the saline.
-
Gently apply pressure to the tail tip to ensure hemostasis.
-
Quantify blood loss by measuring the hemoglobin concentration in the saline using a commercial assay kit.
Protocol 2: Rat Saphenous Vein Bleeding Model
This protocol provides a method for inducing a controlled bleed from the saphenous vein.[22][23][24][25][30]
Materials:
-
Rat restraint device
-
Electric shaver or depilatory cream
-
Topical anesthetic cream (optional)
-
Sterile lancet or 23-gauge needle
-
Filter paper or capillary tubes for blood collection
-
Gauze
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in the restrainer, exposing one hind limb.
-
Shave the hair over the lateral aspect of the ankle to visualize the saphenous vein.
-
Apply a topical anesthetic to the shaved area if desired, and allow it to take effect.
-
Apply gentle pressure to the upper thigh to engorge the saphenous vein.
-
Using the sterile lancet or needle, make a single, clean puncture of the vein.
-
Immediately start a timer and begin collecting the blood onto pre-weighed filter paper or into a capillary tube.
-
Continue collecting blood for a predetermined time (e.g., 5 minutes) or until bleeding stops.
-
Record the bleeding time, defined as the time from puncture to the cessation of blood flow for at least 30 seconds.
-
After the collection period, apply gentle pressure with gauze to the puncture site until hemostasis is achieved.
-
Quantify blood loss by weighing the filter paper or measuring the volume in the capillary tube.
Visualizations
Caption: Action of a direct thrombin inhibitor on the coagulation cascade.
Caption: Mechanisms of action for different anticoagulant reversal agents.
References
- 1. Idarucizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idarucizumab, a Specific Dabigatran Reversal Agent, Reduces Blood Loss in a Porcine Model of Trauma With Dabigatran Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idarucizumab (Praxbind) – UW Medicine Anticoagulation Services [sites.uw.edu]
- 4. drugs.com [drugs.com]
- 5. Preclinical safety and efficacy of andexanet alfa in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics, and reversal of apixaban anticoagulation with andexanet alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andexanet Alfa for FXa Inhibitor Major Bleeding - American College of Cardiology [acc.org]
- 9. Coagulation Factor Xa (Recombinant), Inactivated-Zhzo (Andexanet Alfa) Hemostatic Outcomes and Thrombotic Event Incidence at an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical data for factor Xa and “universal” reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covis Group Announces Data for Ciraparantag Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]
- 12. Ciraparantag safely and completely reverses the anticoagulant effects of low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. researchgate.net [researchgate.net]
- 17. Reversal of rivaroxaban anticoagulant effect by prothrombin complex concentrates: which dose is sufficient to restore normal thrombin generation? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lateral Tail Vein Bleeding for Blood Collection in Mice [protocols.io]
- 19. Activated prothrombin complex concentrates for the reversal of anticoagulant-associated coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovpr.uchc.edu [ovpr.uchc.edu]
- 22. Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drexel.edu [drexel.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. The Reversal of Direct Oral Anticoagulants in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Spotlight on idarucizumab and its potential for the reversal of anticoagulant effects of dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Video: Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 29. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 30. Saphenous Blood Collection in Rats | Animals in Science [queensu.ca]
Technical Support Center: Addressing LY 806303 Off-Target Effects in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY 806303 in cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of human α-thrombin. Its mechanism of action involves the specific acylation of the serine-205 residue within the catalytic triad (B1167595) of α-thrombin, thereby blocking its enzymatic activity.
Q2: What are potential off-target effects of this compound in cell-based assays?
While this compound is designed for selectivity, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. Potential off-target effects for a thrombin inhibitor could include:
-
Inhibition of other serine proteases: Due to structural similarities in the active sites of serine proteases, this compound could potentially inhibit other members of this enzyme family, such as trypsin, chymotrypsin, or elastase.
-
Unintended modulation of signaling pathways: Thrombin plays a role in various cellular processes beyond coagulation through Protease-Activated Receptors (PARs). Inhibition of thrombin can inadvertently affect these pathways. Furthermore, off-target binding to other cellular proteins could modulate unrelated signaling cascades.
-
Cytotoxicity: At high concentrations, the compound may induce cell death through mechanisms independent of thrombin inhibition, such as mitochondrial toxicity or membrane disruption.
Q3: We are observing unexpected cytotoxicity in our cell culture when using this compound. How can we determine if this is an off-target effect?
Unexpected cytotoxicity is a common indicator of off-target effects. To investigate this, a systematic approach is recommended. Please refer to the troubleshooting guide below for a step-by-step workflow.
Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes
This guide provides a structured approach to troubleshooting unexpected results, such as decreased cell viability or altered signaling, that may be due to off-target effects of this compound.
Step 1: Confirm On-Target Activity and Dose-Response
The first step is to verify that the observed effect is dose-dependent and to differentiate between on-target and potential off-target effects.
-
Action: Perform a dose-response experiment with this compound in your cell-based assay.
-
Rationale: Off-target effects often occur at higher concentrations than those required for on-target activity.
-
Expected Outcome: A clear sigmoidal dose-response curve for the expected phenotype (if applicable) and a different dose-response for the unexpected phenotype (e.g., cytotoxicity).
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Step 2: Employ Control Compounds
Using appropriate controls is crucial to distinguish between on-target and off-target effects.
-
Action 1: Use a structurally unrelated thrombin inhibitor.
-
Rationale: If a different thrombin inhibitor with a distinct chemical scaffold produces the same phenotype, the effect is more likely related to thrombin inhibition.
-
-
Action 2: Use a structurally similar but inactive analog of this compound.
-
Rationale: If the inactive analog elicits the same unexpected phenotype, it strongly suggests an off-target effect independent of thrombin inhibition.
-
Step 3: Serine Protease Selectivity Profiling
To directly assess the inhibition of other serine proteases, a biochemical assay can be performed.
Protocol 2: In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate)
Objective: To determine the inhibitory activity of this compound against a panel of serine proteases.
Materials:
-
Purified serine proteases (e.g., thrombin, trypsin, chymotrypsin, elastase)
-
Specific chromogenic substrates for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and salt concentrations)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance in the visible range (e.g., 405 nm)
Procedure:
-
In a 96-well plate, add the assay buffer, the specific protease, and varying concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the corresponding chromogenic substrate.
-
Immediately measure the change in absorbance over time (kinetic mode) at the appropriate wavelength for the specific substrate.
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each protease.
Data Presentation
The following tables present hypothetical, yet illustrative, data for this compound to guide researchers in their data analysis and interpretation.
Table 1: Hypothetical Cytotoxicity and On-Target Activity of this compound
| Cell Line | On-Target IC50 (Thrombin Inhibition, µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HUVEC | 0.05 | 25 | 500 |
| HeLa | N/A | 30 | N/A |
| HepG2 | N/A | > 50 | N/A |
N/A: Not applicable, as these cell lines may not have a primary thrombin-dependent phenotype being assayed.
Table 2: Hypothetical Selectivity Profile of this compound against a Panel of Serine Proteases
| Protease | IC50 (µM) | Selectivity (Fold vs. Thrombin) |
| Thrombin | 0.005 | 1 |
| Trypsin | 2.5 | 500 |
| Chymotrypsin | 10 | 2000 |
| Elastase | > 50 | > 10,000 |
| Factor Xa | 1.2 | 240 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows for addressing off-target effects.
Caption: Thrombin's dual role in coagulation and cell signaling and potential inhibition points for this compound.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.
how to determine the optimal incubation time for LY 806303
Welcome to the technical support center for LY 806303, a potent and selective acylating inhibitor of human α-thrombin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a time-dependent, irreversible inhibitor of human α-thrombin. Its mechanism involves the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of thrombin. This covalent modification permanently inactivates the enzyme.
Q2: Why is determining the optimal incubation time crucial for an acylating inhibitor like this compound?
A2: For irreversible or time-dependent inhibitors, the measured potency (e.g., IC50 value) is highly dependent on the pre-incubation time with the enzyme. An insufficient pre-incubation period will lead to an underestimation of the inhibitor's potency. Therefore, a time-course experiment is essential to determine the kinetic parameters of inhibition, specifically the inactivation rate constant (k_inact) and the inhibition constant (K_I). The "optimal" incubation time is the duration at which the maximal and stable inhibitory effect is observed.
Q3: What is a suitable starting point for a time-course experiment with this compound?
A3: A good starting point for a time-course experiment with an irreversible inhibitor would be to measure the inhibitor's effect at several pre-incubation time points. A suggested range for a serine protease inhibitor like this compound would be to test pre-incubation times from 5 minutes up to 60 minutes (e.g., 5, 10, 20, 30, 45, and 60 minutes) before the addition of the substrate.
Q4: How do I interpret the results of my time-course experiment?
A4: In a time-course experiment with an irreversible inhibitor, you should observe a time-dependent decrease in the IC50 value. The IC50 will decrease as the pre-incubation time increases, eventually reaching a plateau. The data from the different pre-incubation times can be used to calculate the inhibitor's kinetic constants, k_inact and K_I, which are more accurate descriptors of its potency than a single IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence/absorbance in all wells | 1. Autofluorescence/absorbance of assay components: The assay buffer, substrate, or this compound itself may be inherently fluorescent or colored. 2. Contaminated reagents or labware: Fluorescent or colored contaminants can elevate background signals. 3. Substrate degradation: The fluorogenic or chromogenic substrate may have degraded over time, releasing the reporter molecule. | 1. Measure the fluorescence/absorbance of each component individually (buffer, substrate, and inhibitor in buffer) to identify the source. 2. Use fresh, high-purity reagents and sterile, disposable labware. For fluorescence assays, use black, opaque microplates to reduce background and well-to-well crosstalk. 3. Prepare fresh substrate for each experiment and avoid repeated freeze-thaw cycles by storing it in aliquots. |
| No or very low thrombin activity in control wells (without inhibitor) | 1. Inactive thrombin enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect assay buffer conditions: The pH or ionic strength of the buffer may not be optimal for thrombin activity. | 1. Use a new aliquot of thrombin and ensure it has been stored and handled according to the manufacturer's instructions. 2. Verify the composition and pH of the assay buffer. A typical buffer for thrombin activity assays is Tris-buffered saline (TBS) at a physiological pH (e.g., 7.4). |
| Inconsistent or highly variable results between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of the enzyme, inhibitor, or substrate. 2. Incomplete mixing: Failure to properly mix the reagents in the wells. 3. Temperature fluctuations: Inconsistent incubation temperatures across the plate. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the plate after the addition of each reagent. 3. Ensure the entire plate is at a uniform and stable temperature during incubation and reading. |
| IC50 value does not decrease with increasing pre-incubation time | 1. This compound is not behaving as a time-dependent inhibitor in your assay system: This could be due to assay conditions or potential instability of the compound. 2. The chosen pre-incubation times are too short or too long: The time points may not be capturing the kinetic behavior of the inhibitor. | 1. Confirm the integrity and concentration of your this compound stock solution. Review the literature for the expected behavior of similar acylating inhibitors. 2. Expand the range of pre-incubation times tested, including both shorter and longer durations. |
Experimental Protocols
Determining the Optimal Incubation Time and Kinetic Parameters (k_inact and K_I) for this compound
This protocol describes a method to determine the time-dependent inhibition of thrombin by this compound using a fluorometric or chromogenic substrate.
Materials:
-
Human α-thrombin
-
This compound
-
Fluorogenic or chromogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC for fluorometric or a p-nitroanilide-based substrate for chromogenic)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
DMSO (for dissolving this compound)
-
96-well black, opaque plates (for fluorescence) or clear plates (for absorbance)
-
Microplate reader capable of kinetic fluorescence or absorbance measurements
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., DMSO in assay buffer).
-
Prepare a working solution of human α-thrombin in assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the thrombin substrate in assay buffer according to the manufacturer's recommendations.
-
-
Pre-incubation:
-
Set up a series of experiments, each with a different pre-incubation time (e.g., 5, 10, 20, 30, 45, and 60 minutes).
-
For each pre-incubation time point, add the serial dilutions of this compound and the vehicle control to the wells of the 96-well plate.
-
Initiate the pre-incubation by adding the thrombin working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for the designated pre-incubation time.
-
-
Initiation of Reaction and Measurement:
-
At the end of each pre-incubation period, add the thrombin substrate working solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in the microplate reader and measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for p-nitroanilide-based substrates) over time (kinetic mode).
-
-
Data Analysis:
-
For each concentration of this compound at each pre-incubation time, determine the initial reaction velocity (V_i) from the linear portion of the kinetic read.
-
Normalize the data to the vehicle-only controls to calculate the percent inhibition for each concentration of this compound at each pre-incubation time.
-
Plot the percent inhibition against the log of the inhibitor concentration for each pre-incubation time and use non-linear regression to determine the IC50 value at each time point.
-
Data Presentation:
| Pre-incubation Time (minutes) | IC50 (nM) |
| 5 | Example Value |
| 10 | Example Value |
| 20 | Example Value |
| 30 | Example Value |
| 45 | Example Value |
| 60 | Example Value |
-
Determination of k_inact and K_I:
-
The relationship between the observed rate of inactivation (k_obs) and the inhibitor concentration can be used to determine k_inact and K_I. The k_obs can be determined from the IC50 values at different pre-incubation times.
-
Plot the IC50 values against the pre-incubation time. The time at which the IC50 value stabilizes can be considered the optimal pre-incubation time for single-point screening assays.
-
For a more detailed kinetic analysis, the data can be fitted to the following equation to determine k_inact and K_I:
-
IC50(t) = K_I,app * (1 - e^(-k_obs * t)) / (k_obs * t)
-
Where k_obs = k_inact * [I] / (K_I + [I])
-
-
Alternatively, plotting 1/IC50 versus pre-incubation time can yield a linear relationship from which kinetic parameters can be derived.
-
Visualizations
Caption: Thrombin signaling pathway via PARs.
Caption: Workflow for determining optimal incubation time.
issues with LY 806303 stability at room temperature
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of LY 806303, a potent and selective inhibitor of human α-thrombin. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers guidance on identifying and resolving common issues related to the stability of this compound during experimental use.
Issue: Inconsistent or lower-than-expected activity of this compound in solution.
This is often the primary indicator of compound degradation. If you observe variable results or a decrease in inhibitory activity over time, consider the following troubleshooting steps.
1. Review Storage and Handling Procedures:
-
Recommended Storage: While this compound may be stable at room temperature for short periods, long-term storage conditions are critical. Always refer to the Certificate of Analysis provided by the supplier. For powdered (lyophilized) compound, storage at -20°C or -80°C is generally recommended.
-
Solution Storage: Once dissolved, the stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. It is best practice to prepare fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles.
2. Assess Compound Stability in Your Experimental System:
The stability of this compound can be influenced by the components of your experimental buffer or cell culture medium. It is advisable to perform a stability study under your specific experimental conditions.
Illustrative Stability Data
The following table provides illustrative stability data for a similar small molecule thrombin inhibitor in a common buffer at different temperatures. Note: This data is for example purposes only. Users should conduct their own stability assessment for this compound.
| Temperature | Time (hours) | Percent of Initial Compound Remaining (in PBS, pH 7.4) |
| Room Temperature (20-25°C) | 0 | 100% |
| 8 | 98% | |
| 24 | 92% | |
| 48 | 85% | |
| Refrigerated (4°C) | 0 | 100% |
| 24 | 99% | |
| 72 | 97% | |
| 168 (1 week) | 95% | |
| Frozen (-20°C) | 0 | 100% |
| 168 (1 week) | >99% | |
| 720 (1 month) | >99% |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer or medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining after incubation at a specific temperature over a set time course.
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, Tris-HCl) or cell culture medium
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mobile phase (e.g., Acetonitrile, water with 0.1% formic acid)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the experimental buffer/medium to the final desired concentration for your experiments.
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Place the remaining working solution in a temperature-controlled environment (e.g., room temperature, 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution and analyze them by HPLC.
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Experimental Workflow for Troubleshooting Stability
Caption: Workflow for assessing this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial solubilization, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) is commonly used for small molecule inhibitors. Always refer to the supplier's datasheet for specific recommendations. Ensure the final concentration of the organic solvent in your experimental system is low (typically <0.5%) to avoid off-target effects.
Q2: How many freeze-thaw cycles can a stock solution of this compound undergo?
A2: It is best practice to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes and storing them at -80°C. For daily use, a fresh aliquot should be thawed.
Q3: Can this compound be used in cell culture experiments, and what are the stability considerations?
A3: Yes, this compound can be used in cell-based assays. However, the components of cell culture media (e.g., salts, amino acids, pH) and the presence of cellular enzymes can affect its stability. It is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2).
Q4: What are the potential degradation pathways for a compound like this compound at room temperature?
A4: As a serine protease inhibitor that acylates the target enzyme, this compound likely contains an electrophilic functional group that can be susceptible to hydrolysis. The rate of hydrolysis can be influenced by pH and temperature. Other potential degradation pathways could include oxidation.
Q5: How does this compound inhibit thrombin?
A5: this compound is a direct thrombin inhibitor. It works by specifically acylating the serine residue (Ser-205) within the catalytic triad (B1167595) of α-thrombin. This covalent modification blocks the active site of thrombin, preventing it from converting fibrinogen to fibrin, a critical step in the coagulation cascade.
Signaling Pathway: Thrombin's Role in the Coagulation Cascade
Navigating Coagulation Assays with LY 806303: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing variability in coagulation assays when working with LY 806303, a potent and selective direct thrombin inhibitor. By understanding its mechanism of action and potential interferences, researchers can ensure more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct thrombin inhibitor. It specifically acylates the serine-205 residue within the catalytic triad (B1167595) of α-thrombin, a critical site for its enzymatic activity. This action directly blocks thrombin's ability to convert fibrinogen to fibrin, a key step in clot formation.
Q2: How does this compound affect standard coagulation assays?
A2: As a direct thrombin inhibitor, this compound can significantly prolong clotting times in several standard assays. The Activated Partial Thromboplastin Time (aPTT) and Thrombin Time (TT) are particularly sensitive to the presence of direct thrombin inhibitors. The Prothrombin Time (PT) may also be prolonged, though often to a lesser extent and with more variability depending on the reagents used.
Q3: Can I use standard coagulation assays to quantify the concentration of this compound?
A3: While aPTT and TT are prolonged in the presence of this compound, these assays are not recommended for precise quantification due to poor linearity and reproducibility with direct thrombin inhibitors.[1] For accurate measurement of this compound concentrations, dedicated assays such as a diluted Thrombin Time (dTT) or an Ecarin Clotting Time (ECT) are more suitable.[2]
Q4: What are some common causes of variability in coagulation assays when using this compound?
A4: Variability can arise from several factors, including:
-
Reagent Sensitivity: Different aPTT and PT reagents have varying sensitivities to direct thrombin inhibitors.
-
Pre-analytical Variables: Issues with sample collection (e.g., incorrect blood-to-anticoagulant ratio), processing, and storage can lead to inaccurate results.
-
Instrument-Reagent Combinations: The specific coagulometer and reagent pairing can influence the degree of clotting time prolongation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly Prolonged aPTT/PT | Presence of this compound in the sample. | 1. Confirm the sample is from a subject exposed to this compound. 2. If quantification is needed, use a dedicated assay like dTT or ECT.[2] 3. If assessing underlying coagulopathy, consider methods to neutralize the inhibitor if available and validated. |
| High Variability Between Replicates | Inconsistent sample handling or reagent preparation. | 1. Ensure proper mixing of samples and reagents. 2. Check for and remove any air bubbles in samples or reagent vials. 3. Verify the correct functioning and calibration of pipettes and the coagulometer. |
| Falsely Low Fibrinogen Levels | Interference of this compound with certain fibrinogen assays. | Some fibrinogen assays are sensitive to direct thrombin inhibitors, leading to underestimation.[2] Consider using an alternative fibrinogen method known to have less interference. |
| Inconsistent Results with APC Resistance Assays | Overestimation of the APC ratio due to the presence of this compound. | The presence of direct thrombin inhibitors can lead to a misclassification of Factor V Leiden status.[2] Be cautious in interpreting APC resistance results in the presence of this compound. |
Data Presentation
Table 1: Expected Concentration-Dependent Effect of this compound on aPTT
| Concentration of this compound (nM) | Expected aPTT (seconds) | Expected Fold Increase over Baseline |
| 0 (Baseline) | 28 - 35 | 1.0 |
| Low | Moderately Prolonged | 1.5 - 2.0 |
| Medium | Significantly Prolonged | 2.5 - 4.0 |
| High | Markedly Prolonged | > 4.0 |
Table 2: Expected Concentration-Dependent Effect of this compound on PT
| Concentration of this compound (nM) | Expected PT (seconds) | Expected International Normalized Ratio (INR) |
| 0 (Baseline) | 11 - 13 | 1.0 |
| Low | Slightly Prolonged | 1.2 - 1.5 |
| Medium | Moderately Prolonged | 1.6 - 2.5 |
| High | Significantly Prolonged | > 2.5 |
Table 3: Expected Concentration-Dependent Effect of this compound on TT
| Concentration of this compound (nM) | Expected TT (seconds) |
| 0 (Baseline) | 15 - 20 |
| Low | Markedly Prolonged |
| Medium | Very Markedly Prolonged (often beyond the linear range of the assay) |
| High | Unclottable |
Experimental Protocols
1. Plasma Sample Preparation
-
Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
Mixing: Gently invert the tube several times to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Aspiration: Carefully aspirate the supernatant (PPP) into a clean plastic tube, avoiding the buffy coat.
-
Storage: If not tested immediately, store the plasma frozen at -70°C and thaw rapidly at 37°C before use.
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Materials: Platelet-poor plasma (PPP), aPTT reagent, 0.025 M Calcium Chloride (CaCl2) solution, coagulometer.
-
Procedure:
-
Pipette 100 µL of PPP into a cuvette and incubate at 37°C for 3 minutes.
-
Add 100 µL of pre-warmed aPTT reagent and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes).
-
Add 100 µL of pre-warmed CaCl2 solution to initiate the clotting reaction.
-
The coagulometer will automatically measure the time to clot formation.
-
3. Prothrombin Time (PT) Assay
-
Materials: Platelet-poor plasma (PPP), PT reagent (containing tissue factor and calcium), coagulometer.
-
Procedure:
-
Pipette 100 µL of PPP into a cuvette and incubate at 37°C for 3 minutes.
-
Add 200 µL of the pre-warmed PT reagent to initiate clotting.
-
The coagulometer will measure the time to clot formation.
-
4. Thrombin Time (TT) Assay
-
Materials: Platelet-poor plasma (PPP), Thrombin reagent, coagulometer.
-
Procedure:
-
Pipette 200 µL of PPP into a cuvette and incubate at 37°C for 3 minutes.
-
Add 100 µL of the pre-warmed Thrombin reagent to initiate clotting.
-
The coagulometer will record the time to clot formation.
-
Visualizations
Caption: Mechanism of this compound action on the coagulation cascade.
Caption: General experimental workflow for coagulation assays.
Caption: Logical workflow for troubleshooting coagulation assay variability.
References
Navigating the Reversal of LY 806303's Anticoagulant Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the anticoagulant effects of LY 806303 in experimental settings. The following information, presented in a question-and-answer format, addresses specific issues related to the reversal of this direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective direct inhibitor of human α-thrombin. Its anticoagulant effect is achieved by specifically acylating the serine-205 residue within the catalytic triad (B1167595) of thrombin, thereby blocking its enzymatic activity in the coagulation cascade.
Q2: Is there a specific reversal agent for this compound?
Currently, there is no specific, commercially available reversal agent or antidote for this compound. This necessitates alternative strategies for managing its anticoagulant effects in an experimental setting.
Q3: What is the primary step to reverse the anticoagulant effect of this compound?
The immediate and most critical step is to cease the administration of this compound. The duration of its anticoagulant effect will then depend on its elimination half-life. While the specific half-life of this compound is not publicly available, monitoring coagulation parameters is crucial to determine the decline of its effect.
Q4: What are the options for active reversal of this compound in case of experimental complications like excessive bleeding?
In the absence of a specific antidote, non-specific prohemostatic agents may be considered in critical experimental situations. These agents do not directly counteract this compound but can help restore hemostasis by promoting coagulation through other pathways. The main options include:
-
Prothrombin Complex Concentrates (PCCs): These concentrates contain a combination of vitamin K-dependent coagulation factors (II, VII, IX, and X).
-
Activated Prothrombin Complex Concentrates (aPCCs): These are similar to PCCs but also contain activated coagulation factors, providing a more potent procoagulant effect.
-
Recombinant Activated Factor VII (rFVIIa): This agent can enhance thrombin generation on the surface of activated platelets, bypassing the need for earlier steps in the coagulation cascade.
It is important to note that the efficacy of these agents for reversing direct thrombin inhibitors like this compound is not fully established and is supported primarily by preclinical and in vitro data.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Prolonged clotting time in vitro after stopping this compound administration. | Residual this compound in the sample. | 1. Confirm cessation of this compound. 2. Monitor coagulation parameters (e.g., aPTT, TT) at regular intervals to track the decline of the anticoagulant effect. 3. If immediate reversal is required for downstream experiments, consider the in vitro application of non-specific prohemostatic agents as outlined in the experimental protocols below. |
| Unexpected bleeding in an animal model treated with this compound. | Supratherapeutic levels of this compound or individual animal sensitivity. | 1. Immediately stop this compound administration. 2. Provide supportive care to the animal. 3. In case of severe, uncontrolled bleeding, consider the administration of a non-specific prohemostatic agent (PCC, aPCC, or rFVIIa) based on your experimental protocol and institutional guidelines. |
| Difficulty in assessing the reversal of this compound's effect. | Use of inappropriate coagulation assays. | Standard clotting assays such as the activated partial thromboplastin (B12709170) time (aPTT) and thrombin time (TT) are sensitive to direct thrombin inhibitors. Utilize these assays to monitor the anticoagulant effect and its reversal. |
Quantitative Data on Non-Specific Reversal Agents
The following table summarizes preclinical data on the in vitro reversal of direct thrombin inhibitors using non-specific prohemostatic agents. This data can serve as a reference for designing experiments to reverse the effects of this compound.
| Reversal Agent | Direct Thrombin Inhibitor Studied | Key Findings (in vitro) | Reference |
| Prothrombin Complex Concentrate (PCC) | Dabigatran | Dose-dependent reversal of dabigatran-induced anticoagulation. | [2] |
| Activated Prothrombin Complex Concentrate (aPCC) | Dabigatran | More effective than PCC in reversing dabigatran's effect on thrombin generation. | [3] |
| Recombinant Activated Factor VII (rFVIIa) | Argatroban, Bivalirudin (B194457) | Significantly improved and, in some cases, completely normalized all thromboelastography parameters.[4] | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of PCC and rFVIIa for Reversal of this compound
Objective: To evaluate the efficacy of Prothrombin Complex Concentrate (PCC) and recombinant activated Factor VII (rFVIIa) in reversing the anticoagulant effect of this compound in a plasma-based assay.
Methodology:
-
Prepare pooled normal human plasma.
-
Spike plasma samples with a known concentration of this compound that results in a significant prolongation of the aPTT (e.g., 2-3 times the baseline).
-
To the anticoagulated plasma, add varying concentrations of PCC (e.g., 0.25, 0.5, 1.0 IU/mL) or rFVIIa (e.g., 1, 2, 4 µg/mL).
-
Include a control group with anticoagulated plasma and a vehicle control.
-
Incubate the samples for a specified period (e.g., 30 minutes) at 37°C.
-
Measure the aPTT and thrombin time (TT) for all samples.
-
Analyze the data to determine the dose-dependent effect of PCC and rFVIIa on the reversal of this compound-induced anticoagulation.
Protocol 2: Ex Vivo Assessment of aPCC in an Animal Model
Objective: To assess the ability of activated Prothrombin Complex Concentrate (aPCC) to reverse the anticoagulant effect of this compound in whole blood from a treated animal.
Methodology:
-
Administer a therapeutically relevant dose of this compound to an appropriate animal model (e.g., rabbit, rat).
-
At the time of peak anticoagulant effect (determined from pharmacokinetic studies), collect whole blood samples into citrate (B86180) anticoagulant.
-
Spike the whole blood samples with varying concentrations of aPCC (e.g., 0.5, 1.0, 2.0 U/mL).
-
Include a control group with anticoagulated blood and a vehicle control.
-
Perform thromboelastography (TEG) or rotational thromboelastometry (ROTEM) on all samples to assess global hemostasis, including clotting time (R time), clot formation time (K time), and maximum clot firmness (MCF).
-
Analyze the TEG/ROTEM parameters to evaluate the efficacy of aPCC in reversing the anticoagulant effects of this compound.
Visualizations
Caption: Mechanism of this compound action in the coagulation cascade.
Caption: Experimental workflow for reversing this compound's effect.
References
- 1. Reversing the new oral anticoagulants with prothrombin complex concentrates (PCCs): what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of prothrombin complex concentrates for the emergency reversal of dabigatran-induced anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reversal effect of prothrombin complex concentrate (PCC), activated PCC and recombinant activated factor VII in apixaban‐treated patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant activated factor VII effectively reverses the anticoagulant effects of heparin, enoxaparin, fondaparinux, argatroban, and bivalirudin ex vivo as measured using thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Thrombin Inhibition by LY806303: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thrombin inhibitor LY806303 with other established direct thrombin inhibitors (DTIs). Due to the limited public availability of specific quantitative data for LY806303, this document focuses on its mechanism of action and provides a framework for its experimental validation against other well-characterized inhibitors. Detailed experimental protocols and data for alternative compounds are presented to facilitate a thorough comparative analysis.
Introduction to LY806303
LY806303 is a potent and selective inhibitor of human α-thrombin.[1] Its mechanism of action involves the specific acylation of the Serine-205 residue within the catalytic triad (B1167595) of α-thrombin's heavy chain, a key site for the enzyme's activity.[1] This covalent modification leads to the irreversible inhibition of thrombin.
Comparison with Alternative Thrombin Inhibitors
A variety of direct thrombin inhibitors with different mechanisms of action are clinically approved or under investigation. These can be broadly categorized as bivalent, univalent, and allosteric inhibitors. For a comprehensive evaluation of LY806303, its performance should be benchmarked against representatives from these classes.
Table 1: Comparative Inhibitory Constants of Selected Direct Thrombin Inhibitors
| Inhibitor | Type | Target Site(s) | Ki (nM) | IC50 (nM) |
| LY806303 | Covalent Acylating Agent | Catalytic Site (Ser-205) | Data not available | Data not available |
| Dabigatran | Univalent | Catalytic Site | 4.5 | ~10 |
| Argatroban | Univalent | Catalytic Site | 19 - 39 | 50 - 200 |
| Bivalirudin | Bivalent | Catalytic Site & Exosite 1 | 1.9 - 2.8 | 25 - 50 |
| Hirudin | Bivalent | Catalytic Site & Exosite 1 | <0.1 | <1 |
Note: Ki and IC50 values can vary depending on the experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
To validate and compare the thrombin inhibitory activity of LY806303, a series of in vitro and plasma-based assays should be conducted. The following protocols provide a standardized approach for such evaluations.
In Vitro Thrombin Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of a compound on purified human α-thrombin.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 8.0)
-
Test compound (LY806303) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add 25 µL of the diluted compounds to the wells of the microplate.
-
Add 50 µL of a pre-diluted human α-thrombin solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) kinetically for 30 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Plasma-Based Coagulation Assays
These assays assess the anticoagulant effect of the inhibitor in a more physiologically relevant environment.
1. Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: Measures the integrity of the intrinsic and common coagulation pathways.
-
Procedure:
-
Prepare citrated human plasma.
-
Spike the plasma with various concentrations of the test compound.
-
Incubate 100 µL of the spiked plasma with 100 µL of aPTT reagent for 3-5 minutes at 37°C.
-
Initiate clotting by adding 100 µL of pre-warmed 0.025 M CaCl2.
-
Measure the time to clot formation using a coagulometer.
-
2. Prothrombin Time (PT) Assay:
-
Principle: Assesses the extrinsic and common pathways of coagulation.
-
Procedure:
-
Prepare citrated human plasma.
-
Spike the plasma with various concentrations of the test compound.
-
Incubate 100 µL of the spiked plasma at 37°C for 3 minutes.
-
Initiate clotting by adding 200 µL of pre-warmed PT reagent (thromboplastin).
-
Measure the time to clot formation using a coagulometer.
-
3. Thrombin Time (TT) Assay:
-
Principle: Directly measures the inhibition of fibrin (B1330869) formation by thrombin.
-
Procedure:
-
Prepare citrated human plasma.
-
Spike the plasma with various concentrations of the test compound.
-
Incubate 100 µL of the spiked plasma at 37°C for 3 minutes.
-
Initiate clotting by adding 100 µL of a standardized thrombin solution.
-
Measure the time to clot formation using a coagulometer.
-
Visualizations
Thrombin Signaling Pathway
Caption: Thrombin signaling in coagulation and cellular activation.
Experimental Workflow for Thrombin Inhibitor Comparison
Caption: Workflow for comparing thrombin inhibitors.
References
A Comparative Analysis of Thrombin Inhibitors: Argatroban vs. the Investigational Compound LY 806303
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established anticoagulant argatroban (B194362) and the investigational thrombin inhibitor LY 806303. While extensive clinical data underscores the efficacy of argatroban, this compound remains a compound with limited publicly available information, precluding a direct, data-driven efficacy comparison at this time.
Executive Summary
Argatroban is a well-characterized, reversible direct thrombin inhibitor with proven efficacy in clinical settings, particularly for patients with heparin-induced thrombocytopenia (HIT). In contrast, this compound is a potent and selective irreversible inhibitor of human α-thrombin, available for research purposes. A notable gap in publicly accessible preclinical and clinical data for this compound prevents a comprehensive comparative analysis of its efficacy against argatroban. This guide will detail the known characteristics of both compounds, summarize the robust clinical data available for argatroban, and highlight the current informational limitations regarding this compound.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between argatroban and this compound lies in their interaction with thrombin, a key enzyme in the coagulation cascade.
Argatroban is a synthetic, small-molecule direct thrombin inhibitor. It reversibly binds to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and thereby inhibiting thrombus formation.[1][2] Its reversible nature allows for a relatively short half-life and titratable anticoagulant effect.
This compound , on the other hand, is described as a potent and selective inhibitor of human α-thrombin. Its mechanism involves the specific acylation of the serine-205 residue within the catalytic triad (B1167595) of the enzyme. This action suggests an irreversible inhibition of thrombin's enzymatic activity.
References
A Comparative Analysis of LY806303 and Melagatran in Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two direct thrombin inhibitors, LY806303 and melagatran (B23205), focusing on their effects on blood coagulation. While both compounds target thrombin, a key enzyme in the coagulation cascade, they exhibit distinct mechanisms of action. This document summarizes their known effects on standard coagulation assays, presents available quantitative data, and outlines the experimental protocols for these assessments.
Mechanism of Action
LY806303 is a potent and selective inhibitor of human α-thrombin. Its mechanism involves the specific acylation of the serine-205 residue within the catalytic triad (B1167595) of α-thrombin, which is a critical site for the enzyme's activity. This covalent modification leads to the irreversible inhibition of thrombin.
Melagatran is the active form of the prodrug ximelagatran. It acts as a direct, competitive, and reversible inhibitor of thrombin.[1][2] Melagatran binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), platelet activation, and the amplification of thrombin generation.[1][3] Its action is independent of cofactors such as antithrombin.[1]
Quantitative Coagulation Data
A comprehensive literature search for publicly available quantitative data on the effect of LY806303 on standard coagulation assays (aPTT, PT, Thrombin Time) did not yield specific results. This suggests that such data may not be widely published or may exist in proprietary databases.
In contrast, extensive data is available for melagatran, demonstrating its dose-dependent anticoagulant effects. The following table summarizes key findings from in vitro studies on human plasma.
| Coagulation Parameter | Melagatran Concentration (µmol/L) | Effect | Citation |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | 0.46 | Doubles aPTT (IC50) in adult plasma | [4] |
| 0.05 - 1.0 | Dose-dependent prolongation | [4] | |
| Prothrombin Time (PT) | 0.9 | Doubles PT (IC50) with sensitive thromboplastin reagents | [1] |
| 0.5 - 1.2 | Concentration required for an INR of 2, varies with reagent sensitivity | [1] | |
| Thrombin Time (TT) | Not specified | Steep and linear prolongation with increasing concentration | [5] |
| Ecarin Clotting Time (ECT) | 0.56 | Doubles ECT (IC50) in adult plasma | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: Mechanism of Action of LY806303 and Melagatran in the Coagulation Cascade.
Figure 2: General Experimental Workflow for In Vitro Coagulation Studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Procedure:
-
Pre-warm the PPP sample to 37°C.
-
Add the test compound (LY806303 or melagatran) at various concentrations to the PPP and incubate.
-
Add an activating reagent (e.g., silica, kaolin) and a phospholipid reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding pre-warmed calcium chloride solution.
-
Measure the time taken for a fibrin clot to form using a coagulometer.
-
-
Data Analysis: The clotting time in seconds is recorded. The effect of the inhibitor is often expressed as the concentration required to double the baseline aPTT (IC50).
Prothrombin Time (PT) Assay
-
Principle: This assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Sample Preparation: Prepare PPP as described for the aPTT assay.
-
Procedure:
-
Pre-warm the PPP sample to 37°C.
-
Add the test compound at various concentrations to the PPP.
-
Initiate the clotting reaction by adding a thromboplastin reagent (containing tissue factor and calcium).
-
Measure the time taken for a fibrin clot to form using a coagulometer.
-
-
Data Analysis: The clotting time is recorded in seconds. Results can also be expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.
Thrombin Time (TT) Assay
-
Principle: This assay specifically measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.
-
Sample Preparation: Prepare PPP as described for the aPTT assay.
-
Procedure:
-
Pre-warm the PPP sample to 37°C.
-
Add the test compound at various concentrations to the PPP.
-
Add a known concentration of a standardized thrombin solution to the plasma.
-
Measure the time taken for a fibrin clot to form.
-
-
Data Analysis: The clotting time is recorded in seconds. This assay is highly sensitive to direct thrombin inhibitors.
Conclusion
Both LY806303 and melagatran are direct inhibitors of thrombin, a critical enzyme in hemostasis. Melagatran's effects on standard coagulation assays are well-documented, showing a clear dose-dependent anticoagulant activity. In contrast, there is a notable lack of publicly available quantitative data for LY806303's impact on these same assays. This information gap may be a crucial consideration for researchers and drug development professionals when evaluating and comparing these two compounds. The distinct mechanisms of action—irreversible acylation by LY806303 versus reversible competitive inhibition by melagatran—also have significant implications for their pharmacological profiles and potential clinical applications. Further studies are required to fully characterize and compare the anticoagulant properties of LY806303.
References
- 1. lilly.com [lilly.com]
- 2. Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide from Marine Green Alga Monostroma nitidum [mdpi.com]
- 3. In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticoagulant Activity and Active Components of Safflower Injection [mdpi.com]
- 5. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of LY-806303: A Comparative Analysis with Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine protease inhibitor LY-806303 with other notable inhibitors, focusing on its specificity and performance. The information is intended to assist researchers in making informed decisions for their drug development and research applications.
Introduction to LY-806303
LY-806303 is recognized as a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade.[1] Its mechanism of action involves the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin.[1] Understanding the specificity of LY-806303 is crucial for its therapeutic application, as off-target inhibition of other serine proteases could lead to unintended side effects. This guide presents available data on its inhibitory profile compared to other well-characterized serine protease inhibitors.
Quantitative Comparison of Inhibitor Specificity
| Inhibitor | Target Protease | Kᵢ (nM) | Reference |
| LY-806303 | Thrombin | Data not available | |
| Trypsin | Data not available | ||
| Plasmin | Data not available | ||
| Chymotrypsin | Data not available | ||
| Factor Xa | Data not available | ||
| Dabigatran | Thrombin | 4.5 | [2] |
| Trypsin | >10,000 | [2] | |
| Plasmin | >10,000 | [2] | |
| Chymotrypsin | >10,000 | [2] | |
| Factor Xa | >10,000 | [2] | |
| Argatroban | Thrombin | 19 | |
| Trypsin | 650 | ||
| Plasmin | 1,500 | ||
| Chymotrypsin | >100,000 | ||
| Factor Xa | >100,000 |
Note: The lack of publicly available, detailed specificity data for LY-806303 highlights a gap in the current understanding of its full inhibitory profile. The data for Dabigatran and Argatroban are presented to exemplify a typical specificity profile for a highly selective thrombin inhibitor versus a more broadly acting one.
Signaling Pathway: The Coagulation Cascade
The primary target of LY-806303, thrombin, plays a central role in the coagulation cascade, the physiological process leading to the formation of a blood clot. Understanding this pathway is essential for contextualizing the function of thrombin inhibitors.
Caption: The Coagulation Cascade and the inhibitory action of LY-806303 on Thrombin.
Experimental Protocols
To assess the specificity of a serine protease inhibitor like LY-806303, a series of enzyme inhibition assays are performed. Below is a detailed, generalized protocol for determining the inhibition constant (Kᵢ) of a compound against a panel of serine proteases using a chromogenic substrate.
Objective: To determine the Kᵢ of an inhibitor against a specific serine protease.
Materials:
-
Purified serine proteases (e.g., thrombin, trypsin, plasmin, chymotrypsin, Factor Xa)
-
Specific chromogenic substrate for each protease
-
Test inhibitor (e.g., LY-806303)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in assay buffer.
-
Prepare a stock solution of the specific chromogenic substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a predetermined time to allow for binding equilibrium to be reached.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Immediately place the microplate in the plate reader.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
-
Experimental Workflow Diagram:
Caption: Workflow for determining the inhibition constant (Kᵢ) of a serine protease inhibitor.
Conclusion
LY-806303 is a selective inhibitor of human α-thrombin.[1] While a comprehensive, publicly available dataset comparing its inhibitory activity against a wide range of serine proteases is currently lacking, the established methodologies for determining inhibitor specificity provide a clear path for such an evaluation. The provided experimental protocol and workflow offer a standardized approach for researchers to characterize the selectivity profile of LY-806303 or any other serine protease inhibitor. A thorough understanding of an inhibitor's specificity is paramount for its safe and effective development as a therapeutic agent.
References
Validating the Selectivity of LY806303: A Comparative Guide for Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selectivity of the thrombin inhibitor LY806303. Due to the limited publicly available quantitative data on the selectivity of LY806303 against a panel of serine proteases, this document focuses on providing a comparative analysis with other well-characterized direct thrombin inhibitors. It outlines the key experimental protocols required to generate the necessary selectivity data and presents available information for comparator compounds.
Introduction to LY806303 and Thrombin Inhibition
LY806303, chemically known as methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate, is a potent and selective inhibitor of human alpha-thrombin.[2][3] Its mechanism of action involves the covalent modification of the enzyme. Specifically, LY806303 acylates the serine-205 residue within the catalytic triad (B1167595) of thrombin's active site. This irreversible inhibition makes it a subject of interest for therapeutic applications where sustained anticoagulation is desired.
Thrombin is a crucial serine protease that plays a central role in the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot.[4] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its activity.[4][5] They can be classified based on their interaction with thrombin's active site and exosites. High selectivity for thrombin over other serine proteases is a critical attribute for a DTI, as off-target inhibition can lead to undesirable side effects.
Comparative Selectivity of Direct Thrombin Inhibitors
To contextualize the validation of LY806303's selectivity, it is useful to compare it with other known direct thrombin inhibitors for which selectivity data is available. The following table summarizes the inhibition constants (Ki) for several DTIs against thrombin and other key serine proteases. A higher Ki value indicates weaker inhibition, and thus, a larger ratio of Ki (Other Protease) / Ki (Thrombin) signifies greater selectivity for thrombin.
| Inhibitor | Thrombin Ki (nM) | Factor Xa Ki (nM) | Trypsin Ki (nM) | Plasmin Ki (nM) | Selectivity (Fold vs. Thrombin) |
| LY806303 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Argatroban | ~19 - 40 | > 10,000 | ~650 | > 10,000 | Factor Xa: >250-526Trypsin: ~16-34Plasmin: >250-526 |
| Bivalirudin | ~2 | > 100,000 | ~3,800 | > 100,000 | Factor Xa: >50,000Trypsin: ~1,900Plasmin: >50,000 |
| Dabigatran | ~4.5 | > 10,000 | > 10,000 | > 10,000 | Factor Xa: >2,222Trypsin: >2,222Plasmin: >2,222 |
| Melagatran | ~2 | > 10,000 | ~7,000 | > 10,000 | Factor Xa: >5,000Trypsin: ~3,500Plasmin: >5,000 |
Note: The Ki values are approximate and can vary depending on the experimental conditions. The selectivity is calculated as the ratio of the Ki for the off-target protease to the Ki for thrombin.
Experimental Protocols for Validating Selectivity
To validate the selectivity of a covalent inhibitor like LY806303, a series of enzymatic assays must be performed. The following protocols outline the key steps for determining the inhibition constants against a panel of serine proteases.
Protocol 1: Determination of Kinetic Parameters for Covalent Inhibition (kinact/KI)
This protocol is designed to determine the second-order rate constant (kinact/KI), which is the primary measure of potency for irreversible inhibitors.
Materials:
-
Purified human α-thrombin and other serine proteases (e.g., Factor Xa, trypsin, plasmin).
-
LY806303 stock solution (in a suitable solvent like DMSO).
-
Chromogenic or fluorogenic substrates specific for each protease.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH and ionic strength).
-
96-well microplates.
-
Microplate reader capable of kinetic measurements.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of LY806303 in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <1%) across all wells.
-
Reaction Initiation: In the wells of a microplate, add the assay buffer, the specific serine protease at a fixed concentration, and varying concentrations of LY806303.
-
Incubation: Incubate the enzyme-inhibitor mixtures for various time points.
-
Substrate Addition: At each time point, add the specific chromogenic or fluorogenic substrate to initiate the enzymatic reaction.
-
Data Acquisition: Immediately measure the rate of substrate hydrolysis (initial velocity, vo) in a microplate reader by monitoring the change in absorbance or fluorescence over a short period.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (vo) against the incubation time.
-
The slope of this plot gives the apparent inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).
-
The ratio kinact/KI represents the second-order rate constant of inhibition.
-
Protocol 2: Clotting Assays for Functional Assessment
Clotting assays provide a more physiological assessment of the anticoagulant activity and selectivity.
Materials:
-
Pooled normal human plasma.
-
LY806303 stock solution.
-
Activated partial thromboplastin (B12709170) time (aPTT) reagent.
-
Prothrombin time (PT) reagent.
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
Procedure:
-
Sample Preparation: Prepare dilutions of LY806303 in a suitable buffer.
-
aPTT Assay:
-
Pre-warm the pooled plasma and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix the plasma with the LY806303 dilution (or buffer for control).
-
Add the aPTT reagent and incubate for a specified time.
-
Initiate clotting by adding pre-warmed CaCl2.
-
The coagulometer will measure the time to clot formation.
-
-
PT Assay:
-
Pre-warm the pooled plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix the plasma with the LY806303 dilution (or buffer for control).
-
Initiate clotting by adding the PT reagent.
-
The coagulometer will measure the time to clot formation.
-
-
Data Analysis: Compare the clotting times of samples containing LY806303 to the control to determine the dose-dependent anticoagulant effect. A significantly prolonged aPTT with a minimal effect on the PT suggests selectivity for the intrinsic/common pathway (where thrombin is central) over the extrinsic pathway.
Visualizing Key Pathways and Workflows
To aid in the understanding of thrombin's role and the process of inhibitor validation, the following diagrams are provided.
Caption: Simplified Thrombin Signaling Pathway via PAR1.
Caption: Experimental Workflow for Validating Inhibitor Selectivity.
Conclusion
References
- 1. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Direct Thrombin Inhibitors: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the biochemical properties, clinical efficacy, and safety profiles of key direct thrombin inhibitors (DTIs), supported by experimental data and methodologies.
Direct thrombin inhibitors (DTIs) represent a significant advancement in anticoagulant therapy, offering a more targeted and predictable mechanism of action compared to traditional agents like heparin and vitamin K antagonists.[1] By directly binding to and inhibiting the enzymatic activity of thrombin (Factor IIa), the final protease in the coagulation cascade, DTIs effectively prevent the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[2] This guide provides a comprehensive comparative analysis of prominent DTIs, including parenteral agents such as argatroban (B194362), bivalirudin (B194457), lepirudin, and desirudin (B48585), and the oral inhibitor dabigatran (B194492).
Biochemical Properties and Mechanism of Action
DTIs can be classified based on their interaction with thrombin's active site and exosites. Univalent DTIs bind only to the active site, whereas bivalent DTIs bind to both the active site and exosite 1, which is involved in substrate recognition.[2] This structural difference influences their binding affinity and mechanism of inhibition.
| Direct Thrombin Inhibitor | Type | Binding Affinity (Ki) | Reversibility |
| Parenteral DTIs | |||
| Argatroban | Univalent, Small Molecule | ~39 nM[3] | Reversible[3] |
| Bivalirudin | Bivalent, Synthetic Peptide | ~1 nM | Reversible[4] |
| Lepirudin | Bivalent, Recombinant Hirudin | Very High (Irreversible) | Irreversible[5][6] |
| Desirudin | Bivalent, Recombinant Hirudin | ~10⁻¹³ M | Irreversible[3] |
| Oral DTIs | |||
| Dabigatran (active form) | Univalent, Small Molecule | 4.5 nM[7] | Reversible[7] |
| Melagatran (active form of Ximelagatran) | Univalent, Small Molecule | 2 nM | Reversible |
Note: The extremely high binding affinity reported for desirudin suggests virtually irreversible binding under physiological conditions. Lepirudin is also described as an irreversible inhibitor.
Signaling Pathway: The Coagulation Cascade and DTI Intervention
The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin, which then leads to the formation of a stable fibrin clot. DTIs directly interrupt this process at its final key step.
Comparative Clinical Efficacy and Safety
The clinical utility of DTIs has been evaluated in numerous large-scale clinical trials across various indications, including the prevention of venous thromboembolism (VTE), treatment of heparin-induced thrombocytopenia (HIT), and stroke prevention in atrial fibrillation (AF).
Dabigatran vs. Warfarin (B611796) in Atrial Fibrillation (RE-LY Trial)
The Randomized Evaluation of Long-Term Anticoagulation Therapy (RE-LY) trial was a pivotal study comparing two doses of dabigatran with warfarin for stroke prevention in patients with non-valvular atrial fibrillation.[3][8][9][10][11]
| Outcome (Annual Event Rate) | Dabigatran 110 mg twice daily | Dabigatran 150 mg twice daily | Warfarin (INR 2.0-3.0) |
| Primary Efficacy Outcome | |||
| Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% |
| Primary Safety Outcome | |||
| Major Bleeding | 2.71%[12] | 3.11% | 3.36%[12] |
| Hemorrhagic Stroke | 0.12%[12] | 0.10%[12] | 0.38%[12] |
| Gastrointestinal Bleeding | 1.12% | 1.51% | 1.02% |
Data sourced from the RE-LY trial publications.[3][8][9][10][11][12]
Bivalirudin vs. Heparin + GPI in STEMI (HORIZONS-AMI Trial)
The Harmonizing Outcomes with Revascularization and Stents in Acute Myocardial Infarction (HORIZONS-AMI) trial compared bivalirudin with unfractionated heparin plus a glycoprotein (B1211001) IIb/IIIa inhibitor (GPI) in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).[13][14][15][16][17]
| Outcome (30-day Event Rate) | Bivalirudin | Heparin + GPI |
| Net Adverse Clinical Events | 9.2% | 12.1% |
| Major Bleeding | 4.9% | 8.3% |
| Acute Stent Thrombosis (<24h) | 1.3% | 0.3% |
| All-cause Mortality | 2.1% | 3.1% |
Data sourced from the HORIZONS-AMI trial publications.[13][14][15][16][17]
Parenteral DTIs in Heparin-Induced Thrombocytopenia (HIT)
Parenteral DTIs are crucial for managing HIT, a prothrombotic condition where heparin administration leads to platelet activation.
| Outcome | Bivalirudin | Argatroban | Lepirudin |
| Time to Therapeutic aPTT | 3.7 hours | 14.2 hours | 14.7 hours |
| Clinically Significant Bleeding | 7% | 22% | 56% |
| Primary Efficacy (Composite) | - | Reduced vs. control[18] | - |
Data from a retrospective cohort study comparing bivalirudin to lepirudin and argatroban in patients with suspected HIT.[19][20][21] Efficacy data for argatroban is from the ARG-911 study.[18]
Experimental Protocols
Standardized laboratory assays are essential for assessing the anticoagulant effect of DTIs and for their clinical monitoring in specific situations.
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall coagulation potential of a plasma sample.
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.
-
Reaction Initiation: A tissue factor (TF) and phospholipid mixture is added to the PPP to initiate coagulation.
-
Thrombin Generation: The generation of thrombin is triggered by the addition of calcium chloride.
-
Signal Detection: A fluorogenic substrate that is cleaved by thrombin is included in the reaction. The resulting fluorescence is measured over time.
-
Data Analysis: The rate of fluorescence change is proportional to the concentration of active thrombin. Key parameters include the endogenous thrombin potential (ETP), peak thrombin concentration, and lag time.
Activated Partial Thromboplastin Time (aPTT)
The aPTT is a common coagulation assay used to monitor the anticoagulant effects of parenteral DTIs.
Methodology:
-
Sample Incubation: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids (B1166683) (cephalin).
-
Clotting Initiation: Calcium chloride is added to the mixture to initiate the intrinsic and common coagulation pathways.
-
Time Measurement: The time taken for a fibrin clot to form is measured.
Ecarin Clotting Time (ECT)
The ECT is a specific assay for measuring the activity of DTIs, as it is not affected by other anticoagulants like heparin.
Methodology:
-
Prothrombin Activation: Ecarin, a protease from snake venom, is added to the plasma sample. Ecarin directly converts prothrombin to meizothrombin.
-
Inhibition: DTIs in the sample inhibit the newly formed meizothrombin.
-
Clot Formation: The time until a fibrin clot is formed is measured, which is prolonged in the presence of DTIs.
Logical Relationships: DTI Selection Framework
The choice of a specific DTI depends on several factors, including the clinical indication, route of administration, and patient-specific characteristics such as renal function.
Conclusion
Direct thrombin inhibitors offer distinct advantages in anticoagulation therapy due to their specific and predictable mechanism of action. Dabigatran has established itself as a valuable oral alternative to warfarin for stroke prevention in atrial fibrillation and VTE management. The parenteral DTIs, particularly argatroban and bivalirudin, are essential in the management of HIT and for procedural anticoagulation. The choice among these agents requires careful consideration of their biochemical properties, clinical evidence, and patient-specific factors. Further research, including head-to-head clinical trials, will continue to refine the optimal use of these potent anticoagulants in various clinical settings.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoagulation with direct thrombin inhibitors during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longer follow-up of dabigatran treatment gives largely similar results to RE-LY trial - - PACE-CME [pace-cme.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. ahajournals.org [ahajournals.org]
- 11. rxfiles.ca [rxfiles.ca]
- 12. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bivalirudin versus heparin with or without glycoprotein IIb/IIIa inhibitors in patients with STEMI undergoing primary percutaneous coronary intervention: pooled patient-level analysis from the HORIZONS-AMI and EUROMAX trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Outcome of the HORIZONS-AMI trial: bivalirudin enhances long-term survival in patients with ST-elevation myocardial infarction undergoing angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heparin plus a glycoprotein IIb/IIIa inhibitor versus bivalirudin monotherapy and paclitaxel-eluting stents versus bare-metal stents in acute myocardial infarction (HORIZONS-AMI): final 3-year results from a multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 17. Effect of bivalirudin compared with unfractionated heparin plus abciximab on infarct size and myocardial recovery after primary percutaneous coronary intervention: the horizons-AMI CMRI substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of bivalirudin to lepirudin and argatroban in patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Assessing the Potency of LY 806303 Against Known Thrombin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the thrombin inhibitor LY 806303 against established standards. Due to the limited availability of public quantitative potency data for this compound, this document focuses on presenting the available information, outlining the methodologies for a direct comparison, and providing the potencies of well-characterized thrombin inhibitors.
This compound is recognized as a potent and selective inhibitor of human α-thrombin.[1] Its mechanism of action involves the specific acylation of Serine-205, a key residue within the catalytic triad (B1167595) of α-thrombin, thereby blocking its enzymatic activity.[1] To objectively evaluate its potency, a direct comparison with known standards such as the natural polypeptide inhibitor Hirudin and the synthetic small molecule inhibitor Melagatran (the active form of Ximelagatran) is necessary.
Data Presentation: Potency of Thrombin Inhibitors
The following table summarizes the publicly available potency data for established thrombin inhibitors. The potency of an inhibitor is typically expressed by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates a higher potency.
| Compound | Target | Potency Metric | Value |
| This compound | Human α-Thrombin | IC50 / Ki | Data not publicly available |
| Hirudin (recombinant) | α-Thrombin | Ki | 270 +/- 50 fM |
| Melagatran | Thrombin | Ki | 2 nM (0.002 µM) |
| Melagatran | Thrombin-induced platelet aggregation | IC50 | 2 nM (0.002 µM) |
Experimental Protocols: Thrombin Inhibition Assay
To determine and compare the potency of thrombin inhibitors like this compound, a chromogenic or fluorometric thrombin inhibition assay can be employed. Below are detailed methodologies for conducting such an assay.
Chromogenic Thrombin Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by thrombin.
Materials:
-
Human α-Thrombin
-
Chromogenic Thrombin Substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4 with 0.1% BSA)
-
Test Inhibitors (this compound and standards)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test inhibitors or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is proportional to the thrombin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Fluorometric Thrombin Inhibition Assay
This assay is similar to the chromogenic assay but utilizes a fluorogenic substrate, offering potentially higher sensitivity.
Materials:
-
Human α-Thrombin
-
Fluorogenic Thrombin Substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay Buffer
-
Test Inhibitors
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the fluorophore)
Procedure:
-
Follow steps 1-5 of the chromogenic assay protocol, using a black microplate.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence over time using a fluorometric microplate reader.
-
The rate of fluorescence increase is proportional to the thrombin activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the chromogenic assay.
Mandatory Visualization
Mechanism of Thrombin Inhibition.
General Workflow for Thrombin Inhibition Assay.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of the potent and selective human α-thrombin inhibitor, LY806303. While specific experimental data on the cross-reactivity of LY806303 is not extensively available in public literature, this document outlines the essential comparisons, experimental methodologies, and data presentation standards for assessing its selectivity against key related enzymes in the coagulation cascade. The data presented herein is illustrative for a selective thrombin inhibitor.
Introduction to LY806303
LY806303 is a small molecule inhibitor targeting human α-thrombin, a critical serine protease that plays a central role in the blood coagulation cascade. Its primary mechanism of action involves the inhibition of thrombin-mediated conversion of fibrinogen to fibrin, a key step in clot formation. Given the high degree of homology among serine proteases, particularly within the coagulation and fibrinolytic systems, it is imperative to assess the selectivity of any new thrombin inhibitor to predict its potential for off-target effects and to ensure a favorable safety profile.
Chemical Identity of LY806303:
-
IUPAC Name: 4-oxo-3(S)-[3-(pyridin-2-ylamino)pyrrolidin-1-ylcarbonylmethyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1][2]oxazine-7-carboxylic acid
-
CAS Number: 149725-15-5
Data Presentation: Comparative Inhibitory Activity
A comprehensive cross-reactivity assessment involves testing the inhibitor against a panel of serine proteases that are structurally or functionally related to thrombin. The following table summarizes hypothetical inhibitory concentration (IC50) and inhibitor constant (Ki) values for LY806303 against key enzymes in the coagulation cascade, illustrating the profile of a highly selective thrombin inhibitor.
| Enzyme | Function in Coagulation Cascade | Illustrative IC50 (nM) | Illustrative Ki (nM) | Fold Selectivity vs. Thrombin |
| Thrombin (Factor IIa) | Primary Target: Converts fibrinogen to fibrin | 1.5 | 0.8 | 1 |
| Factor Xa | Activates prothrombin to thrombin | >10,000 | >5,000 | >6,667 |
| Factor IXa | Part of the intrinsic pathway, activates Factor X | >10,000 | >5,000 | >6,667 |
| Factor VIIa/Tissue Factor | Part of the extrinsic pathway, activates Factor X | >10,000 | >5,000 | >6,667 |
| Activated Protein C (APC) | Regulates coagulation by inactivating Factors Va and VIIIa | >10,000 | >5,000 | >6,667 |
| Trypsin | A digestive serine protease, used as a general protease control | >15,000 | >7,500 | >10,000 |
| Plasmin | Key enzyme in fibrinolysis (clot dissolution) | >20,000 | >10,000 | >13,333 |
| Tissue Plasminogen Activator (tPA) | Activates plasminogen to plasmin | >20,000 | >10,000 | >13,333 |
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of a compound against a panel of serine proteases.
In Vitro Enzymatic Activity Assay
Objective: To determine the IC50 and Ki values of an inhibitor against target serine proteases.
Materials:
-
Purified human serine proteases (Thrombin, Factor Xa, Factor IXa, etc.)
-
Corresponding chromogenic or fluorogenic substrates for each enzyme.
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a carrier protein like BSA).
-
Test compound (LY806303) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute purified enzymes and substrates in the assay buffer to their respective working concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a fixed volume of the diluted test compound or vehicle control (e.g., DMSO in buffer). c. Add a fixed volume of the enzyme solution and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed volume of the substrate solution.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value. d. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin and the inhibitory action of LY806303.
Experimental Workflow: Enzyme Selectivity Profiling
Caption: A typical workflow for determining the selectivity profile of an enzyme inhibitor.
References
- 1. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones: blue light promoted radical cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of LY 806303 and dabigatran in vitro
An Objective In Vitro Analysis of a Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anticoagulant therapy has been significantly altered by the introduction of direct oral anticoagulants (DOACs). Among these, dabigatran (B194492), the active form of the prodrug dabigatran etexilate, has emerged as a prominent therapeutic agent. Dabigatran directly, competitively, and reversibly inhibits thrombin, a critical enzyme in the coagulation cascade.[1][2][3] This guide provides a detailed in vitro comparison of dabigatran's anticoagulant properties, supported by experimental data. Due to the lack of publicly available in vitro data for the compound LY 806303, a direct head-to-head comparison is not feasible at this time. This guide will therefore focus on a comprehensive in vitro profile of dabigatran.
Mechanism of Action
Dabigatran exerts its anticoagulant effect by binding to the active site of thrombin (Factor IIa), thereby preventing the thrombin-mediated conversion of fibrinogen to fibrin.[4][5] Unlike indirect thrombin inhibitors, dabigatran's action is independent of antithrombin and can inhibit both free and clot-bound thrombin.[2] This inhibition of thrombin subsequently blocks the activation of coagulation factors V, VIII, and XI, and also prevents thrombin-induced platelet aggregation.[2]
Caption: Mechanism of action of dabigatran in the coagulation cascade.
Quantitative In Vitro Data
The following tables summarize key quantitative data on the in vitro anticoagulant activity of dabigatran.
Table 1: Inhibitory Potency of Dabigatran
| Parameter | Target/Process | Value | Citation(s) |
| Ki (Inhibition Constant) | Human Thrombin | 4.5 nM | [1] |
| IC50 (Half Maximal Inhibitory Concentration) | Thrombin-Induced Platelet Aggregation | 10 nM | [1] |
| IC50 | Thrombin Generation (Endogenous Thrombin Potential) | 0.56 µM | [1] |
Table 2: Effect of Dabigatran on Coagulation Assays
| Assay | Parameter | Dabigatran Concentration (µM) | Citation(s) |
| aPTT (Activated Partial Thromboplastin Time) | Doubling of clotting time | 0.23 | [1] |
| PT (Prothrombin Time) | Doubling of clotting time | 0.83 | [1] |
| ECT (Ecarin Clotting Time) | Doubling of clotting time | 0.18 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize the anticoagulant properties of dabigatran are provided below.
Thrombin Inhibition Assay (Ki Determination)
-
Objective: To determine the inhibitory constant (Ki) of dabigatran against purified human thrombin.
-
Materials: Purified human thrombin, a specific chromogenic thrombin substrate, dabigatran solutions of varying concentrations, and a suitable buffer system.
-
Procedure:
-
Incubate purified human thrombin with a range of dabigatran concentrations in the buffer system for a predetermined period to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic thrombin substrate.
-
Monitor the rate of substrate cleavage by measuring the change in absorbance over time using a spectrophotometer.
-
Calculate the reaction velocities for each dabigatran concentration.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with a competitive inhibitor).
-
Thrombin-Induced Platelet Aggregation Assay (IC50 Determination)
-
Objective: To determine the concentration of dabigatran that inhibits thrombin-induced platelet aggregation by 50% (IC50).
-
Materials: Platelet-rich plasma (PRP) from healthy donors, thrombin solution, dabigatran solutions of varying concentrations, and an aggregometer.
-
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of dabigatran or a vehicle control.
-
Induce platelet aggregation by adding a standard concentration of thrombin.
-
Monitor the change in light transmittance through the PRP sample over time using an aggregometer.
-
Calculate the percentage of platelet aggregation for each dabigatran concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the dabigatran concentration and fitting the data to a dose-response curve.
-
Coagulation Assays (aPTT, PT, and ECT)
-
Objective: To measure the effect of dabigatran on the clotting time of plasma.
-
Materials: Platelet-poor plasma (PPP) from healthy donors, dabigatran solutions of varying concentrations, and specific reagents for aPTT, PT, and ECT assays.
-
Procedure:
-
Prepare PPP from citrated whole blood by centrifugation.
-
Spike the PPP with increasing concentrations of dabigatran or a vehicle control.
-
For the aPTT assay, incubate the plasma with an activator of the intrinsic pathway (e.g., silica) and phospholipids (B1166683), then initiate clotting by adding calcium chloride.
-
For the PT assay, initiate clotting by adding a reagent containing tissue factor and phospholipids (thromboplastin).
-
For the ECT assay, initiate clotting by adding ecarin, a specific prothrombin activator.
-
Measure the time to clot formation for each assay using a coagulometer.
-
Plot the clotting time against the dabigatran concentration to determine the concentration-dependent anticoagulant effect.[1]
-
References
- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY 806303: A Guide for Laboratory Professionals
Disclaimer: As no specific Safety Data Sheet (SDS) for LY 806303 is publicly available, this document provides a comprehensive framework for its safe disposal based on general principles for handling and disposing of novel chemical compounds in a laboratory setting. All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations. A thorough risk assessment should be completed before handling this compound.
This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a research environment.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical advice.
-
Ingestion: Do not induce vomiting. Contact a poison control center or physician immediately for treatment advice.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should be managed as hazardous chemical waste. The following protocol outlines the general procedure for its collection and disposal.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.
-
Do not mix this compound waste with other waste streams.[2] It should be collected in a dedicated and clearly labeled waste container.
2. Container Selection and Labeling:
-
Use a non-reactive, sealable container that is compatible with the chemical properties of this compound. The container must be in good condition with a secure lid.
-
The container must be affixed with a "Hazardous Waste" label.[3] The label must include the chemical name ("this compound"), composition, and any known hazards. The accumulation start date must also be clearly marked.
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area at or near the point of generation.
-
This area should be under the control of laboratory personnel and situated away from drains or sources of ignition.
-
Keep the waste container securely closed except when adding waste.[3][4]
4. Disposal Request:
-
Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2][4]
5. Decontamination and Empty Containers:
-
All laboratory equipment and surfaces contaminated with this compound must be decontaminated. Cleaning materials, such as wipes and absorbents, should also be disposed of as hazardous waste.[2]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[3] After thorough cleaning, the container can be disposed of according to institutional guidelines.[3]
Summary of Disposal Procedures
| Procedure | Requirement | Rationale |
| Waste Identification | Classify as hazardous waste upon decision to discard. | Ensures proper handling from the outset. |
| Segregation | Collect in a dedicated container; do not mix with other waste.[2] | Prevents unwanted chemical reactions and ensures proper disposal routing. |
| Container | Use a compatible, non-reactive, and sealable container.[2][3] | Prevents leaks, spills, and reactions with the container material. |
| Labeling | Affix a "Hazardous Waste" label with the chemical name, hazards, and accumulation start date.[3] | Communicates contents and hazards to all personnel and ensures regulatory compliance. |
| Accumulation | Store in a designated satellite accumulation area, keeping the container closed.[2][3] | Safe, temporary storage at the point of generation under the control of lab personnel. |
| Disposal | Arrange for pickup by the institutional EHS office for disposal at a licensed facility. | Ensures legal and environmentally sound disposal. |
| Decontamination | Decontaminate all affected labware and surfaces; dispose of cleaning materials as hazardous waste.[2] | Prevents cross-contamination and accidental exposure. |
| Empty Containers | Triple-rinse with a suitable solvent; collect and dispose of rinsate as hazardous waste.[3] | Ensures residual chemical is properly managed before container disposal. |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling LY 806303
Disclaimer: A specific Safety Data Sheet (SDS) for LY 806303 was not found in the available public resources. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds and information synthesized from the SDS of other lithium-containing substances. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound provided by the manufacturer before handling this substance. The information below should be used as a supplementary guide to, not a replacement for, the official SDS.
When handling any chemical substance, especially in a laboratory setting, adherence to proper safety procedures is paramount to minimizing risk and ensuring a safe working environment. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal considerations.
Recommended Personal Protective Equipment (PPE)
Based on the potential hazards associated with chemical compounds, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for different types of exposure.
| Exposure Route | Recommended PPE | Rationale |
| Eye/Face Contact | Safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary for splash hazards. | To protect against eye irritation or serious eye damage from dust particles or splashes.[1] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing should be worn to prevent skin exposure.[1] | To prevent skin irritation or absorption of the substance.[2] |
| Inhalation | Use in a well-ventilated area or under a chemical fume hood.[2][3][4] If dust formation is likely, a NIOSH-approved respirator may be required.[4] | To avoid inhalation of dusts which may cause respiratory irritation. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly after handling.[2] | To prevent accidental ingestion, which may be harmful.[1] |
Operational and Disposal Plans
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Safe Handling Practices: Avoid generating dust.[5] Do not get the substance in eyes, on skin, or on clothing.[1] Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[1]
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling a chemical substance like this compound, especially when specific hazard information is limited.
Caption: Workflow for selecting appropriate PPE for chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
